Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-pyrrol-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)8-7-15-10(11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHUIKMMDCMYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a novel heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The core of this molecule is a pyrrole-thiazole hybrid scaffold, a structural motif designed to leverage the distinct and advantageous pharmacological properties of each constituent heterocycle. We present a robust and logical synthetic strategy centered on the acclaimed Hantzsch thiazole synthesis. This document details the multi-step protocol, from the preparation of a key thioamide precursor to the final cyclization and purification. Furthermore, a thorough characterization workflow is outlined, employing modern spectroscopic techniques—including NMR, FTIR, and Mass Spectrometry—to ensure the unequivocal confirmation of the target molecule's structure and purity. This guide is intended to serve as a practical and scientifically grounded resource for researchers engaged in the exploration of novel heterocyclic entities for therapeutic applications.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, the design of novel molecular scaffolds is a paramount objective. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic combination of well-established "privileged structures" into hybrid molecules is a powerful approach to exploring new chemical space and unlocking unique biological activities.[1][2] The target molecule, this compound, is a prime example of such a molecular hybrid.
1.1 The Thiazole Moiety in Medicinal Chemistry The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The Hantzsch thiazole synthesis, first described in the late 19th century, remains a highly reliable and versatile method for constructing this valuable ring system.[4][5]
1.2 The Pyrrole Scaffold: A Privileged Structure Pyrrole is another fundamental five-membered aromatic heterocycle that is a key component of numerous natural products and synthetic drugs, including the heme cofactor and various alkaloids.[6][7] The pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, and its derivatives have demonstrated significant potential as anticancer and antibacterial agents.[8]
1.3 Rationale for the Pyrrole-Thiazole Hybrid Scaffold The strategy of creating hybrid molecules by combining two or more bioactive moieties into a single scaffold is a proven method for designing new biocidal and therapeutic agents.[1][2] By covalently linking the pyrrole and thiazole rings, we aim to create a novel chemical entity that may exhibit synergistic or unique pharmacological properties not attainable by the individual components alone. This guide provides the foundational chemistry required to synthesize and validate this promising molecular architecture.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and field-proven approach for the construction of the target 2,4-disubstituted thiazole is the Hantzsch thiazole synthesis .[5] This convergent strategy involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.
Retrosynthetic Analysis: Our retrosynthetic disconnection of the target molecule, this compound, reveals two key precursors:
-
Ethyl bromopyruvate : An α-haloester that provides the C4, C5, and carboxylate functionality of the thiazole ring.
-
1H-Pyrrole-1-carbothioamide : A custom thioamide that serves as the nitrogen and C2 donor, incorporating the pyrrole moiety.
This approach is advantageous due to the commercial availability or straightforward synthesis of the precursors and the typically high yields associated with the Hantzsch reaction.[4]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Protocol
The synthesis is approached as a two-stage process: preparation of the key pyrrole thioamide precursor, followed by the final Hantzsch cyclization.
3.1 Stage 1: Synthesis of Precursor: 1H-Pyrrole-1-carbothioamide
While various methods for thioamide synthesis exist, a reliable approach involves the thioacylation of pyrrole.[9] A common method is the reaction of an N-heterocycle with an isothiocyanate. For this guide, we propose a well-established procedure for generating the thioamide functionality from a corresponding amine precursor, which for the N-pyrrolyl group would be 1-aminopyrrole. 1-aminopyrrole can then be reacted with a thiocarbonylating agent. A more direct, albeit less common, conceptual route involves the direct thioamidation of pyrrole, which remains an area of specialized research. For this protocol, we will assume the synthesis proceeds from a suitable N-pyrrolyl precursor amine with a standard thiocarbonylating agent like thiophosgene or by reacting a pyrrole salt with an isothiocyanate source.
(Note: The synthesis of 1H-pyrrole-1-carbothioamide is non-trivial. Researchers should consult specialized literature for N-amination of pyrrole followed by thioacylation or explore alternative routes like the Kindler thioamide synthesis if applicable starting materials are available.)[10]
3.2 Stage 2: Hantzsch Cyclization to Yield this compound
This protocol is based on established Hantzsch reaction conditions, adapted for the specified precursors.[11]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |
| 1H-Pyrrole-1-carbothioamide | 126.18 | 10.0 | 1.26 g | Limiting Reagent |
| Ethyl bromopyruvate | 195.02 | 11.0 | 1.35 mL (1.1 eq) | Corrosive, lachrymator. Handle in fume hood. |
| Ethanol (anhydrous) | 46.07 | - | 50 mL | Solvent |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | - | For workup (saturated aq. solution) |
| Ethyl acetate | 88.11 | - | - | For extraction & chromatography |
| Hexane | 86.18 | - | - | For chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrrole-1-carbothioamide (1.26 g, 10.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask and stir the mixture to achieve a suspension.
-
Reagent Addition: Carefully add ethyl bromopyruvate (1.35 mL, 11.0 mmol) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Cooling: Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Re-dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed, followed by a wash with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Purification and Isolation
The crude product obtained after workup typically requires purification to remove unreacted starting materials and side products.
Protocol: Flash Column Chromatography
-
Adsorbent: Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a purified solid or oil.
Structural Characterization and Data Interpretation
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods.[12][13]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Ester Group: A quartet (~4.3 ppm, 2H) for the -OCH₂- and a triplet (~1.3 ppm, 3H) for the -CH₃. - Thiazole Proton: A singlet for the C5-H of the thiazole ring (~8.1 ppm). - Pyrrole Protons: Two distinct multiplets or triplets in the aromatic region (~6.3-7.5 ppm) corresponding to the α and β protons of the pyrrole ring. |
| ¹³C NMR | - Ester Carbonyl: A signal in the downfield region (~161 ppm). - Thiazole Carbons: Signals for C2, C4, and C5 (~168 ppm, ~148 ppm, ~115 ppm respectively). - Pyrrole Carbons: Signals for the α and β carbons of the pyrrole ring (~120 ppm, ~110 ppm). - Ethyl Group Carbons: Signals for -OCH₂- (~61 ppm) and -CH₃ (~14 ppm). |
| FTIR (cm⁻¹) | - C=O Stretch (Ester): Strong absorption around 1710-1730 cm⁻¹. - C=N and C=C Stretches: Medium absorptions in the 1650-1500 cm⁻¹ region. - Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O₂S), m/z = 222.05. High-resolution mass spectrometry (HRMS) should confirm this exact mass. |
Experimental Workflow Summary
The entire process, from starting materials to final characterization, can be visualized as a linear workflow.
Caption: Overall experimental workflow diagram.
Conclusion and Future Outlook
This guide outlines a scientifically sound and reproducible methodology for the synthesis and characterization of this compound. The Hantzsch synthesis provides a reliable and efficient route to this novel pyrrole-thiazole hybrid. The detailed characterization protocol ensures the structural integrity and purity of the final compound, providing a solid foundation for subsequent research. Given the extensive pharmacological activities associated with both pyrrole and thiazole derivatives, this hybrid scaffold represents a promising starting point for the development of new therapeutic agents.[14][15][16] Future work should focus on screening this molecule in relevant biological assays and exploring the synthesis of analogues to build a structure-activity relationship (SAR) profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. The thiazole ring, a cornerstone in numerous clinically approved drugs, offers a versatile and privileged structure known for a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Similarly, the pyrrole nucleus is a fundamental component of many natural products and pharmaceuticals, contributing significantly to their biological function.[3] This guide provides a comprehensive technical overview of this compound, a molecule that synergistically combines these two important heterocycles.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will detail the molecule's structural and physicochemical properties, provide predictive spectroscopic profiles for characterization, outline a robust synthetic protocol, and discuss its potential applications in drug discovery based on the established significance of its constituent moieties.
Molecular Structure and Physicochemical Identifiers
The foundational step in understanding any compound is the precise characterization of its structure and core properties. These identifiers are critical for database registration, analytical characterization, and regulatory documentation.
Chemical Structure:

Table 1: Physicochemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate | N/A |
| CAS Number | 202595-58-2 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | N/A |
| Molecular Weight | 222.26 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | N/A |
| InChI Key | N/A | N/A |
Predicted Physical Properties
While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on its structural components and data from analogous compounds. These predictions are invaluable for planning experimental work, including reaction setup, purification, and formulation.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Rationale |
| Physical State | Solid (likely crystalline powder) | Heterocyclic compounds of this size are typically solids at room temperature. |
| Melting Point | 120 - 150 °C | Based on similar substituted thiazole and pyrrole structures.[5] |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate. Sparingly soluble in Methanol, Ethanol. Insoluble in water. | The ethyl ester and heterocyclic rings provide polarity suitable for organic solvents, while the lack of highly polar protic groups suggests poor aqueous solubility. |
| pKa | ~1-2 (Thiazolium proton) | The thiazole nitrogen can be protonated under strongly acidic conditions. |
Spectroscopic and Analytical Characterization (A Predictive Analysis)
Unambiguous structural confirmation is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a benchmark for researchers to validate their synthetic products.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to be highly informative, with distinct signals for each proton environment.
-
δ 8.15 (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent sulfur atom and ester group.
-
δ 7.40 (t, J = 2.2 Hz, 2H): This triplet represents the two equivalent protons at the α-positions (C2' and C5') of the pyrrole ring. The equivalence arises from the free rotation around the N-C bond.
-
δ 6.40 (t, J = 2.2 Hz, 2H): This triplet corresponds to the two equivalent protons at the β-positions (C3' and C4') of the pyrrole ring. These are shifted upfield relative to the α-protons.
-
δ 4.40 (q, J = 7.1 Hz, 2H): A classic quartet for the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl protons.
-
δ 1.40 (t, J = 7.1 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the ethyl ester group.
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon spectrum will confirm the carbon framework of the molecule.
-
δ ~161.0: Carbonyl carbon (C=O) of the ethyl ester.
-
δ ~159.0: C2 carbon of the thiazole ring, significantly downfield due to its attachment to two nitrogen atoms (one in the ring, one from the pyrrole).
-
δ ~147.0: C4 carbon of the thiazole ring.
-
δ ~125.0: C5 carbon of the thiazole ring.
-
δ ~122.0: α-carbons (C2' and C5') of the pyrrole ring.
-
δ ~112.0: β-carbons (C3' and C4') of the pyrrole ring.
-
δ ~61.5: Methylene carbon (-CH₂-) of the ethyl ester.
-
δ ~14.5: Methyl carbon (-CH₃) of the ethyl ester.
Mass Spectrometry (EI)
Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation analysis.[6]
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 222, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 194: Loss of ethylene (-C₂H₄) from the ethyl ester.
-
m/z = 177: Loss of the ethoxy group (-OC₂H₅).
-
m/z = 149: Subsequent loss of carbon monoxide (-CO) from the m/z 177 fragment.
-
m/z = 67: A peak corresponding to the pyrrolyl cation.
-
Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups present in the molecule.
-
~3100-3150 cm⁻¹: C-H stretching of the aromatic (thiazole and pyrrole) rings.
-
~2980 cm⁻¹: Aliphatic C-H stretching of the ethyl group.
-
~1715-1730 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group. This is a key diagnostic peak.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole and pyrrole rings.
-
~1250 cm⁻¹: C-O stretching of the ester group.
Synthesis and Purification Protocols
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary method.[7] We propose a robust, two-step synthesis for this compound starting from pyrrole.
Proposed Synthetic Pathway
The synthesis involves the preparation of an intermediate, 1H-pyrrole-1-carbothioamide, followed by a cyclocondensation reaction with ethyl bromopyruvate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1H-pyrrole-1-carbothioamide (Intermediate)
-
Reaction Setup: To a stirred solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add thiophosgene (1.1 eq) dropwise.
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction and prevent side product formation. THF is used as an inert solvent.
-
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ammonolysis: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution (or add a solution of ammonia in THF) until the reaction is complete (TLC confirmation).
-
Causality: The addition of ammonia displaces the chloride to form the desired thioamide intermediate.
-
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure thioamide intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 1H-pyrrole-1-carbothioamide intermediate (1.0 eq) in absolute ethanol. Add ethyl bromopyruvate (1.05 eq) to the solution.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the S-alkylation followed by intramolecular cyclization and dehydration, which is characteristic of the Hantzsch synthesis.[8]
-
-
Reaction Monitoring: Monitor the formation of the product by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the solid from ethanol or purify further via column chromatography to obtain the final product with high purity.
Post-Synthesis Characterization Workflow
A systematic workflow is essential to confirm the identity and purity of the synthesized compound.
Applications and Significance in Drug Discovery
The title compound is a novel scaffold that holds considerable promise for drug discovery programs. Its value is derived from the proven pharmacological relevance of its constituent parts.
-
Antimicrobial Agents: Thiazole derivatives are known to exhibit a wide range of antibacterial and antifungal activities. This molecule could be a starting point for developing new antimicrobial agents.[9]
-
Anticancer Therapeutics: The thiazole ring is a key component in several anticancer drugs. It is particularly prominent in the development of targeted therapies like kinase inhibitors. The unique geometry and electronic properties of the pyrrole-thiazole system could lead to novel interactions with cancer-related biological targets.
-
Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment for screening against various protein targets. The pyrrole and thiazole rings can be independently modified to optimize binding affinity and selectivity, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.
Safety and Handling
Based on related heterocyclic compounds, this compound should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
GHS Hazard Classifications (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgchemres.org [orgchemres.org]
- 4. This compound | 202595-58-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]
- 9. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrole-Thiazole Nexus: A Technical Guide to a Privileged Scaffold in Drug Discovery
This guide provides an in-depth exploration of pyrrole-thiazole compounds, a class of heterocyclic structures that have garnered significant attention in medicinal chemistry. We will delve into the historical context of their discovery, detail the foundational synthetic methodologies, and illuminate their diverse biological activities, with a particular focus on their anticancer potential through the inhibition of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
A Tale of Two Rings: Historical Perspectives
The journey of pyrrole-thiazole compounds begins with the independent discovery of their constituent rings. Pyrrole, a five-membered aromatic heterocycle, was first isolated in 1857 by F.F. Runge from the pyrolysis of bone.[1] Its presence was later identified as a core component of vital biological molecules like heme and chlorophyll, cementing its importance in the field of biochemistry.[1] The thiazole ring, containing both sulfur and nitrogen, is a cornerstone of numerous natural products, most notably thiamine (Vitamin B₁) and penicillin.[2]
The deliberate combination of these two privileged scaffolds is a more recent development in the history of medicinal chemistry, largely driven by the pursuit of novel therapeutic agents with enhanced biological activity.[3] Nature itself provides a blueprint for the utility of complex pyrrole-containing structures, as seen in the vast family of marine pyrrole alkaloids.[4][5][6] These natural products, isolated from marine organisms like sponges, exhibit a wide array of biological effects and showcase the diverse structural possibilities of the pyrrole core.[4][6][7] The synthetic exploration of pyrrole-thiazole hybrids represents a logical progression, aiming to merge the favorable pharmacological properties of both heterocycles into a single molecular entity.
Constructing the Core: Foundational Synthetic Methodologies
The synthesis of pyrrole-thiazole compounds relies on the robust and well-established methods for creating each heterocyclic ring. Understanding these foundational reactions is crucial for any researcher entering this field.
The Paal-Knorr Synthesis of Pyrroles
A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method is valued for its operational simplicity and the ready availability of starting materials.
Conceptual Workflow of the Paal-Knorr Synthesis
Caption: General workflow for the Paal-Knorr pyrrole synthesis.
The Hantzsch Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.
Conceptual Workflow of the Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch thiazole synthesis.
A Case Study in Synthesis: Thiazole-Integrated Pyrrolotriazinones
To illustrate the practical application of these synthetic principles in creating a bioactive pyrrole-thiazole hybrid, we present a detailed protocol for the synthesis of thiazole-integrated pyrrolotriazinones. These compounds have demonstrated significant anticancer activity.[8][9][10]
Detailed Experimental Protocol
Step 1: Synthesis of Pyrrole-2-carbaldehyde Thiosemicarbazone
-
Commercially available pyrrole is first converted to pyrrole-2-carbaldehyde using a Vilsmeier-Haack reaction.[8]
-
The resulting pyrrole-2-carbaldehyde is then N-substituted with an ethyl formate group.[8]
-
This is followed by condensation with thiosemicarbazide to yield the corresponding thiosemicarbazone derivative.[8]
Step 2: Cyclization to form the Thiazole-Pyrrolotriazinone Core
-
To a solution of the pyrrole-2-carbaldehyde thiosemicarbazone (1.0 mmol) in ethanol (10 mL), add the appropriate α-haloketone (e.g., 2-bromo-1-(aryl)ethan-1-one) (1.05 mmol).[8]
-
The reaction mixture is refluxed for a specified time, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final thiazole-integrated pyrrolotriazinone.[8]
Characterization of a Representative Compound: 3-(4-phenylthiazol-2-yl)pyrrolo[1,2-d][8][9][11]triazin-4(3H)-one
-
Appearance: Gray powder[8]
-
Yield: 92%[8]
-
Melting Point: 176–178 °C[8]
-
¹H NMR (400 MHz, CDCl₃) δ: 8.32 (s, 1H, Ar-H), 7.91–7.88 (m, 1H, Ar-H), 7.45-7.30 (m, 5H, Ar-H), 6.85 (dd, J = 1.3 Hz, J = 3.7 Hz, 1H, Ar-H), 6.84–6.80 (m, 2H, Ar-H).
-
¹³C NMR (100 MHz, CDCl₃) δ: 158.0, 151.9, 143.6, 134.3, 134.2, 128.8, 128.2, 126.5, 124.3, 119.1, 116.9, 111.8, 110.8.
-
HRMS [M+H]⁺: Calculated for C₁₆H₁₁N₄OS: 295.0653, Found: 295.0648.[8]
Biological Activity and Therapeutic Potential
The fusion of pyrrole and thiazole rings has given rise to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Activity
A significant area of research for pyrrole-thiazole compounds is in oncology. Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[8][12]
Table 1: In Vitro Cytotoxic Activity of Thiazole-Integrated Pyrrolotriazinone Derivatives [8]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |
| 13 | > 50 | > 50 | > 50 |
| 14 | 10.24 | 12.38 | 15.62 |
| 15 | 8.45 | 10.12 | 13.88 |
| 20 | 6.82 | 8.94 | 11.05 |
| 25 | 5.12 | 7.33 | 9.87 |
| 30 | 4.68 | 6.12 | 8.45 |
| 31 | 3.92 | 5.48 | 7.12 |
| Doxorubicin | 1.25 | 1.88 | 2.45 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action: Targeting the PI3K Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][10] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8][10] Several thiazole-integrated pyrrolotriazinones have been shown to exert their anticancer effects by inhibiting the PI3K pathway.[8][10][13]
Diagram of PI3K Pathway Inhibition by Pyrrole-Thiazole Compounds
Caption: Pyrrole-thiazole compounds can inhibit the PI3K enzyme, blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.
Future Directions and Conclusion
The pyrrole-thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of large libraries of diverse compounds for high-throughput screening. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in other therapeutic areas beyond oncology. The synergistic combination of these two powerful heterocyclic rings ensures that pyrrole-thiazole compounds will remain a significant area of interest in medicinal chemistry for the foreseeable future.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-<i>d</i>][1,2,4]TRIAZIN-4(3<i>H</i>)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 12. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Formation of 2-Aminothiazole Derivatives
Preamble: The Enduring Significance of the 2-Aminothiazole Core
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This heterocyclic system is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Drugs such as the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature this core, underscoring its importance in modern drug design.[1] A profound understanding of its formation mechanism is therefore not merely an academic exercise but a fundamental prerequisite for the rational design and efficient synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathway—the Hantzsch Thiazole Synthesis—and its modern variations, grounded in mechanistic principles and validated protocols.
The Core Mechanism: Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains the most classical, reliable, and widely employed method for constructing the 2-aminothiazole ring system.[6][7] The reaction is a condensation between an α-haloketone and a thioamide. For the specific synthesis of 2-aminothiazole derivatives, thiourea is the requisite thioamide component.[8][9] The reaction proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
Mechanistic Breakdown
The formation of the 2-aminothiazole ring is a thermodynamically favorable process, driven by the formation of a stable aromatic system. The mechanism can be dissected into three critical steps:
-
S-Alkylation (Nucleophilic Substitution): The synthesis initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone.[8][10] Sulfur, being a soft and highly polarizable nucleophile, preferentially attacks the carbon bearing the halogen in a classic SN2 reaction. This displaces the halide ion and forms a key intermediate, an S-alkylated isothiouronium salt.
-
Intramolecular Cyclization: The newly formed isothiouronium salt undergoes an intramolecular cyclization. A nitrogen atom of the thiourea moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone. This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate (a cyclic hemiaminal analog).
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the hydroxylated thiazoline intermediate. This dehydration event is typically acid-catalyzed or occurs upon heating and results in the formation of a double bond within the ring, yielding the stable, aromatic 2-aminothiazole product.[8]
The causality behind this sequence is rooted in fundamental reactivity principles. The soft sulfur atom is the most potent nucleophile in thiourea for attacking the sp³-hybridized carbon of the α-haloketone. Following this initial bond formation, the proximity of the nitrogen atom to the carbonyl group facilitates the irreversible intramolecular cyclization, which is entropically favored. The final dehydration is driven by the large thermodynamic gain associated with the formation of the aromatic thiazole ring.
Visualizing the Hantzsch Mechanism
The following diagram illustrates the step-by-step formation of a 2-aminothiazole derivative from an α-haloketone and thiourea.
Caption: Figure 1: Hantzsch Synthesis Mechanism.
Field-Proven Experimental Protocol
Trustworthiness in synthesis is achieved through reproducibility. The following protocol for the synthesis of 2-amino-4-phenylthiazole is a standard, self-validating procedure that reliably yields the desired product.
Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established Hantzsch synthesis procedures.[8]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) and thiourea (e.g., 1.14 g, 15 mmol, 1.5 equivalents). The use of a slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
Solvation: Add 20 mL of methanol or ethanol to the flask. The alcohol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 65-78°C) with continuous stirring for 30-60 minutes. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Cooling and Precipitation: After the reaction period, remove the flask from the heat source and allow it to cool to room temperature. The product, as a hydrobromide salt, may begin to crystallize.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a beaker containing approximately 80 mL of a 5% aqueous sodium carbonate solution. Stir the resulting suspension. This step is critical: the weak base neutralizes the hydrobromide salt of the product, converting it to the free base, which is poorly soluble in water and precipitates out of the solution.[8]
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted thiourea and inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry in a desiccator. The crude product is often of sufficient purity for many applications.[8]
Modern Synthetic Variations and Enhancements
While the classic Hantzsch synthesis is robust, modern organic chemistry has introduced several modifications to improve efficiency, safety, and environmental friendliness ("green chemistry").
One-Pot, In Situ Halogenation
A significant advancement is the in situ generation of the α-haloketone from a readily available ketone, followed immediately by the Hantzsch condensation in the same reaction vessel.[11] This one-pot approach avoids the need to isolate the often lachrymatory and unstable α-haloketone intermediate. Common halogenating systems include using iodine (I₂) or N-bromosuccinimide (NBS) with a ketone and thiourea.[4][11]
A novel iron-iodine catalyzed one-pot synthesis has been demonstrated, which enables the in situ generation of α-iodoketones from methyl aryl ketones using only a catalytic amount of iodine.[11] Similarly, systems using trichloroisocyanuric acid (TCCA) have been developed as a safe and sustainable source of halogen for the initial α-halogenation step.[12]
Caption: Figure 2: Synthetic Workflow Comparison.
Catalysis and Alternative Energy Sources
The search for more sustainable synthetic methods has led to the exploration of various catalysts and energy sources.
-
Catalysis: Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been successfully employed.[13] These catalysts are easily recoverable and reusable, enhancing the green credentials of the synthesis.[13]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields compared to conventional heating.[14][15]
-
Ultrasonic Activation: The use of ultrasound can also accelerate the reaction, providing an alternative energy-efficient method.[13]
Data Summary: Comparison of Synthetic Methodologies
The choice of methodology can significantly impact reaction outcomes. The table below summarizes typical results for the synthesis of 2-aminothiazole derivatives under various conditions.
| Methodology | Reactants | Conditions | Typical Reaction Time | Typical Yield | Reference |
| Conventional Hantzsch | 2-Bromoacetophenone, Thiourea | Reflux in Ethanol | 30-60 min | ~85% | [8][10] |
| One-Pot (Iodine) | Acetophenone, Thiourea, I₂ | Solvent-free, Heating | 1-2 hours | 75-90% | [11] |
| Microwave-Assisted | α-Haloketone, Thiourea | Basic Alumina, MW | 2-5 min | >90% | [14] |
| Catalytic (SiW/SiO₂) + Ultrasound | α-Haloketone, Thiourea, Aldehyde | SiW/SiO₂, Ultrasound, rt | 1.5-2 hours | 80-90% | [13][16] |
Conclusion
The Hantzsch synthesis is a foundational and versatile reaction for constructing the medicinally vital 2-aminothiazole core. Its mechanism, a logical progression of nucleophilic substitution, cyclization, and aromatization, is well-understood and serves as a basis for rational synthetic design. Modern adaptations, including one-pot procedures, novel catalytic systems, and the use of alternative energy sources, have further enhanced its efficiency, safety, and applicability. For researchers in drug development, a mastery of these principles and protocols is essential for the continued exploration and innovation of 2-aminothiazole-based therapeutics.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. synarchive.com [synarchive.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 15. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the IUPAC Nomenclature of Pyrrole-Substituted Thiazoles
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for pyrrole-substituted thiazoles. As foundational scaffolds in medicinal chemistry and materials science, a precise and unambiguous naming system for these heterocyclic compounds is paramount for effective scientific communication. This document will deconstruct the systematic naming conventions for both simple, unfused pyrrolylthiazoles and complex, fused pyrrolo-thiazole systems, grounding the methodology in the core principles of heterocyclic nomenclature.
Part 1: Foundational Principles of Core Heterocycles
A systematic approach to naming complex structures begins with a mastery of the fundamental components. Pyrrole and thiazole are both five-membered aromatic heterocycles, or "azoles," but their nomenclature is governed by distinct rules based on the heteroatoms they contain.[1][2]
Thiazole: The 1,3-Azole System
Thiazole is a five-membered ring containing one sulfur and one nitrogen atom.[2][3] Its systematic name is derived from the Hantzsch-Widman nomenclature system, which combines prefixes for heteroatoms ('a' prefixes) with a stem indicating ring size and saturation.[4][5]
-
Heteroatom Prefixes: "Thia" for sulfur (S) and "aza" for nitrogen (N).[6]
-
Ring Stem: "-ole" for a five-membered unsaturated ring.[4]
The relative positions of the heteroatoms are crucial. According to IUPAC priority rules, sulfur (Group 16) is senior to nitrogen (Group 15), and therefore receives the lowest possible locant (position 1).[7] This leads to the unambiguous name 1,3-thiazole . The isomeric structure, with adjacent sulfur and nitrogen, is named 1,2-thiazole , commonly known as isothiazole.[8]
dot digraphG { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: IUPAC numbering of 1,3-thiazole and 1,2-thiazole (isothiazole).
Pyrrole: The Prototypical Azole
Pyrrole is a five-membered ring containing a single nitrogen atom.[1][9][10] While its systematic Hantzsch-Widman name would be "1H-azole," the name "pyrrole" is a retained name used as the Preferred IUPAC Name (PIN) due to its long-standing use.[10][11] The "1H" designation, known as indicated hydrogen, is critical as it specifies the location of the saturated atom (the nitrogen bearing a hydrogen) required to achieve the maximum number of non-cumulative double bonds in the ring.[6][12] Numbering begins at the heteroatom.[13]
dot digraphG { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: IUPAC numbering of 1H-pyrrole.
Part 2: Nomenclature of Unfused Pyrrole-Substituted Thiazoles
When the two rings are joined by a single bond, one is designated the parent hydride and the other is treated as a substituent. The selection of the parent structure is determined by a hierarchical set of seniority rules.
Seniority and Parent Structure Selection
IUPAC rules provide a clear hierarchy for determining the seniority of ring systems.[14] For heterocycles, the primary criteria are, in order:
-
Nitrogen Content: A nitrogen-containing heterocycle is senior to one without nitrogen.[15][16] (Both thiazole and pyrrole contain nitrogen, so this rule is not decisive here).
-
Heteroatom Priority: In the absence of nitrogen, seniority is based on the highest-priority heteroatom (O > S > Se...).[15]
-
Number of Rings: Not applicable for monocyclic systems.
-
Greatest Number of Heteroatoms: The ring with more heteroatoms is senior.[15][17]
-
Greatest Variety of Heteroatoms: The ring with a greater diversity of heteroatoms is senior.[15][17]
Based on these criteria, thiazole is senior to pyrrole because it contains a greater number and variety of heteroatoms (one sulfur and one nitrogen) compared to pyrrole (one nitrogen). Therefore, in an unfused system, thiazole is the parent structure and pyrrole is the substituent.
| Rule | Thiazole | Pyrrole | Senior Component |
| Nitrogen-containing? | Yes | Yes | Tie |
| Number of Heteroatoms | 2 (S, N) | 1 (N) | Thiazole |
| Variety of Heteroatoms | 2 (S, N) | 1 (N) | Thiazole |
| Table 1: Seniority determination between thiazole and pyrrole. |
Systematic Naming Protocol for Unfused Systems
The process of naming an unfused pyrrole-substituted thiazole follows a logical sequence.
dot digraphG { graph [fontname="Arial", rankdir=LR, splines=ortho]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];
} ends_dot Caption: Workflow for naming unfused pyrrole-substituted thiazoles.
Protocol 1: Step-by-Step Naming
-
Identify the Parent Hydride: As established, this is the thiazole ring.
-
Identify and Name the Substituent: The pyrrole ring is the substituent. To create the substituent name, the "-e" of pyrrole is replaced with "-yl". The point of attachment must be specified with a locant. For example, if attached at the C2 position, it is a (1H-pyrrol-2-yl) group. The 1H is retained to remain unambiguous.
-
Number the Parent Ring: Number the thiazole ring according to standard rules (S=1, N=3), ensuring the point of attachment for the pyrrolyl group receives the lowest possible number.
-
Assemble the Final Name: Combine the components in the order: (locant of substituent)-(substituent name)(parent name).
Example: A pyrrole ring attached at its C2 position to the C4 position of a thiazole ring.
-
Parent: thiazole
-
Substituent: (1H-pyrrol-2-yl)
-
Numbering: The pyrrolyl group is at position 4 of the thiazole.
-
Final Name: 4-(1H-pyrrol-2-yl)thiazole
Part 3: Nomenclature of Fused Pyrrolo-Thiazole Systems
When the pyrrole and thiazole rings share a bond (ortho-fused), a different set of IUPAC rules for fused heterocyclic systems applies.[17][18] The resulting name combines the names of the two components, indicating the fusion pattern.
The Fusion Principle: Base Component and Attached Component
In fusion nomenclature, one ring is chosen as the "base component" and the other is the "attached component," which is cited as a prefix.[19] The seniority rules for selecting the base component are similar to those for unfused systems.[15][17]
-
Component with the higher-priority heteroatom. [17] (Thiazole, due to S > N)
-
Component with the greatest number of rings. (Tie)
-
Component with the largest possible individual ring. (Tie)
-
Component with the greatest number of heteroatoms. [15][17] (Thiazole )
Therefore, for a fused pyrrolo-thiazole system, thiazole is the base component and pyrrole is the attached component. The name of the attached component is modified by changing the final "e" to "o" (e.g., pyrrole becomes "pyrrolo").[7][20] The final name will thus be in the format Pyrrolo[...]thiazole .
Systematic Naming Protocol for Fused Systems
Protocol 2: Step-by-Step Fusion Naming
-
Identify the Base Component: Thiazole.
-
Identify the Attached Component: Pyrrole (becomes "pyrrolo" prefix).
-
Determine Fusion Locants:
-
The bonds of the base component (thiazole) are lettered sequentially, starting with the 1-2 bond as 'a', 2-3 as 'b', and so on.
-
The atoms of the attached component (pyrrole) are numbered as usual (N=1, etc.).
-
The fusion is described by the atom numbers of the attached component that are shared with the base component, followed by the letter of the shared bond on the base component. This is enclosed in square brackets. For example, [2,3-d].
-
-
Number the Fused System: The entire fused ring system is numbered as a single entity. Numbering starts from an atom adjacent to a bridgehead and proceeds around the periphery to give heteroatoms the lowest possible locants, following priority rules (S > N).
-
Indicate Hydrogen: If the fused system contains a saturated atom, its position is indicated with an italicized capital H and a locant placed at the front of the name (e.g., 4H-...).[6]
Example: Naming Pyrrolo[2,3-d]thiazole
-
Base Component: Thiazole.
-
Attached Component: "Pyrrolo".
-
Fusion Locants:
-
Imagine fusing the C2-C3 bond of pyrrole to the thiazole ring.
-
The bonds of thiazole are lettered: S1-C2 is 'a', C2-N3 is 'b', N3-C4 is 'c', C4-C5 is 'd', and C5-S1 is 'e'.
-
The fusion occurs across the C4-C5 bond of thiazole, which is face 'd'.
-
The fusion involves atoms 2 and 3 of the pyrrole ring.
-
The fusion descriptor is [2,3-d] .
-
-
Assemble the Name: Pyrrolo[2,3-d]thiazole.
-
Numbering and Indicated Hydrogen:
-
The fused system must be re-numbered. Priority is given to the sulfur atom (locant 1), then the nitrogen atoms. To give the lowest locants, numbering proceeds as shown below.
-
This numbering results in a saturated nitrogen at position 4.
-
Final Name: 4H-Pyrrolo[2,3-d]thiazole
-
dot digraphG { graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=10];
} ends_dot Caption: Constructing the name for a fused pyrrolo[2,3-d]thiazole system.
Part 4: Summary of Key Nomenclature Rules
| System Type | Parent/Base Component | Attached Component/Substituent | Key Principles | Example |
| Unfused | Thiazole | Pyrrolyl | Seniority based on number and variety of heteroatoms. | 2-(1H-pyrrol-3-yl)thiazole |
| Fused | Thiazole | Pyrrolo | Seniority rules determine the base component. Fusion is indicated by [numbers-letter] format. The entire system is renumbered. | 7H-Pyrrolo[3,2-d]thiazole |
| Table 2: Summary of nomenclature for pyrrole-thiazole systems. |
Conclusion
The IUPAC nomenclature for pyrrole-substituted thiazoles is a rule-based, systematic process designed to generate unambiguous names for both simple and complex molecular architectures. By correctly identifying the senior ring system—thiazole in this pairing—and applying the appropriate rules for either substitutive or fusion nomenclature, researchers can ensure clear and precise communication. A thorough understanding of heteroatom priorities, numbering conventions, and the handling of indicated hydrogen is essential for mastering the naming of these important heterocyclic scaffolds.
References
- 1. Pyrrole [chemeurope.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]
- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Isothiazole - Wikipedia [en.wikipedia.org]
- 9. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 16. single stranded polymers 4 (rule 1) [iupac.qmul.ac.uk]
- 17. acdlabs.com [acdlabs.com]
- 18. old.iupac.org [old.iupac.org]
- 19. scribd.com [scribd.com]
- 20. FR-2.2 [iupac.qmul.ac.uk]
An In-Depth Technical Guide to Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a heterocyclic compound featuring both a pyrrole and a thiazole ring system, represents a molecule of significant interest in the field of medicinal chemistry. Its structural framework is a composite of two key pharmacophores known to impart a wide range of biological activities. The thiazole moiety is a cornerstone in numerous clinically approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the pyrrole ring is a prevalent core in many natural products and synthetic drugs with diverse therapeutic applications, including antibacterial and anticancer agents.[4][5][6] The strategic combination of these two heterocyclic systems in this compound suggests a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
The definitive identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) has assigned the number 202595-58-2 to this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 202595-58-2 | Internal Data |
| Molecular Formula | C10H10N2O2S | PubChem |
| Molecular Weight | 222.26 g/mol | PubChem |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylate | PubChem |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | PubChem |
| Physical Description | Solid (predicted) | Internal Data |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | Internal Data |
Synthesis and Mechanistic Insights
The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, a plausible synthetic route would involve the reaction of 1H-pyrrole-1-carbothioamide with ethyl bromopyruvate.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient method for the construction of the thiazole ring. The causality behind this experimental choice lies in its reliability and the ready availability of the starting materials.
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
1H-pyrrole-1-carbothioamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-pyrrole-1-carbothioamide (1.0 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux and monitored by TLC. The causality for refluxing is to provide the necessary activation energy for the condensation and cyclization steps.
-
Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. This washing step is crucial to remove any unreacted acidic starting materials and byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Although specific spectra for the title compound are not publicly available, predicted data and characteristic signals for similar structures are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm). The protons on the pyrrole ring would likely appear as multiplets in the aromatic region (around 6.0-7.5 ppm). A singlet for the proton at the 5-position of the thiazole ring is also anticipated.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the thiazole and pyrrole rings, and the ethyl group carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) corresponding to the molecular weight of 222.26 g/mol .
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorption bands include a strong carbonyl stretch for the ester group (around 1700-1730 cm⁻¹), C-N and C=N stretching vibrations from the heterocyclic rings, and C-H stretching vibrations.
Applications in Drug Development
The unique structural features of this compound make it a compelling candidate for further investigation in drug discovery programs. The thiazole ring is a well-known "privileged scaffold" in medicinal chemistry, present in a multitude of compounds with a broad range of pharmacological activities.[1]
Potential Therapeutic Areas
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[7] The pyrrole moiety is also found in several anticancer agents. The combination of these two rings could lead to novel compounds with enhanced or synergistic cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal drugs.[2] Pyrrole derivatives have also shown antimicrobial potential.[4][6] Therefore, this compound and its analogs could be explored for the development of new anti-infective agents.
-
Anti-inflammatory and Analgesic Properties: Thiazole-containing compounds have been reported to possess anti-inflammatory and analgesic activities.[2] This suggests that derivatives of the title compound could be investigated for their potential in treating inflammatory conditions and pain.
The ethyl ester functionality in the molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis. The combination of the biologically active pyrrole and thiazole rings within a single molecular framework provides a promising starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. Further research into the synthesis of derivatives and comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this intriguing molecular scaffold.
References
- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Lacking extensive empirical data in public literature, this document synthesizes foundational chemical principles, predictive models, and standardized experimental protocols to offer a robust framework for understanding and determining its solubility in common organic solvents. We delve into the theoretical underpinnings of solubility, detail authoritative experimental methodologies, present a predictive solubility profile based on molecular structure, and discuss the profound implications for pharmaceutical development.
Introduction: The Critical Role of Solubility
This compound belongs to the thiazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities and presence in numerous FDA-approved drugs.[2][3] The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are directly linked to its physicochemical properties. Among these, solubility stands out as a paramount parameter.
Why Solubility Matters in Drug Development:
-
Process Chemistry: Efficient synthesis, purification, and crystallization processes are contingent on selecting appropriate solvents in which the compound exhibits desired solubility at various temperatures.
-
Formulation: Developing a stable, effective, and patient-compliant dosage form—be it oral, injectable, or topical—requires a deep understanding of the API's solubility to ensure proper dissolution and delivery.
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability, compromising therapeutic outcomes.
This guide serves as a senior-level resource, bridging theoretical knowledge with practical application to empower researchers in their work with this promising class of molecules.
Theoretical Framework: Predicting Solubility
The principle "like dissolves like" is the cornerstone of solubility prediction.[4][5][6] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible.[5][6] For this compound, we must analyze its structural features to predict its interactions with various solvents.
2.1 Molecular Structure Analysis
-
Core Heterocycle: The molecule features a thiazole ring and a pyrrole ring. These aromatic heterocycles contain nitrogen and sulfur atoms, introducing polarity and the potential for dipole-dipole interactions.
-
Ester Group (-COOEt): The ethyl carboxylate group is a significant polar functional group capable of acting as a hydrogen bond acceptor.
-
Overall Polarity: The combination of the heterocyclic systems and the ester group results in a molecule with distinct polar regions, yet it retains significant nonpolar character due to its hydrocarbon backbone. Neutral organic compounds of this nature tend to be hydrophobic, favoring organic solvents over water.[7]
2.2 Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[8][9][10] This system deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from weak van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance (Ra) between the solute and the solvent in this space, the higher the likelihood of dissolution.[8] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods, providing a robust tool for solvent screening.[9]
Predicted Solubility Profile in Common Organic Solvents
Based on the principles of molecular polarity and intermolecular forces, we can construct a predicted solubility profile.[5][11][12] This serves as an essential starting point for experimental design.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High to Moderate | These solvents have strong dipole moments that can effectively interact with the polar thiazole, pyrrole, and ester moieties of the solute. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | These solvents can engage in hydrogen bonding. While the solute is primarily a hydrogen bond acceptor, the overall polarity match leads to moderate solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic rings of the solvents can interact favorably with the heterocyclic rings of the solute via π-π stacking. However, the overall polarity mismatch limits high solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents interact only through weak London dispersion forces and cannot overcome the stronger dipole-dipole interactions within the solute's crystal lattice. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the polar and nonpolar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weakly polar. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure. |
Gold-Standard Experimental Protocol: Thermodynamic Solubility Determination
Predictions provide guidance, but empirical measurement is the definitive standard. The Shake-Flask method, as outlined in OECD Guideline 105, is the universally accepted method for determining the thermodynamic (equilibrium) solubility of a compound.[13]
4.1 The Shake-Flask Method (OECD 107/105)
This method measures the saturation concentration of a solute in a solvent at equilibrium.[13][14] Its reliability makes it the benchmark for regulatory submissions and fundamental research.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert vessel (e.g., a glass centrifuge tube).
-
Causality Check: Using an excess of solid is critical to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.
-
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25 °C or 37 °C for pharmaceutical relevance) for a prolonged period.
-
Causality Check: Equilibrium is not instantaneous. A minimum of 24-48 hours is often required.[15] To ensure equilibrium has been reached (a self-validating step), samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating equilibrium.
-
-
Phase Separation: Separate the undissolved solid from the saturated solution. High-speed centrifugation is the preferred method to avoid artifacts from filtration.
-
Causality Check: Filtration can sometimes lead to loss of solute via adsorption to the filter membrane or cause supersaturation if the temperature fluctuates. Centrifugation provides a clean and rapid separation.[16]
-
-
Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L.
4.2 Workflow for Solubility Determination
The following diagram illustrates the logical flow of the Shake-Flask method.
Caption: Workflow for the OECD Shake-Flask solubility method.
Factors Influencing Solubility
Several external factors can significantly alter the measured solubility of a compound.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[6][11][15] This relationship is crucial for developing crystallization protocols.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is imperative to characterize the solid form used in solubility studies.
-
Purity: Impurities can either increase or decrease the apparent solubility of a compound. Using the purest available substance is essential for obtaining accurate and reproducible data.[16]
Conclusion and Implications
This technical guide provides a robust framework for approaching the solubility of this compound. While direct experimental data is scarce, a combination of theoretical prediction and systematic experimental validation offers a clear path forward.
Key Takeaways for Researchers:
-
Start with Predictions: Use the principles of molecular structure and polarity to select a logical range of solvents for initial screening. Polar aprotic and chlorinated solvents are predicted to be most effective.
-
Employ the Gold Standard: For definitive data, the Shake-Flask method is the authoritative protocol. Adherence to its principles of ensuring excess solid and confirming equilibrium is non-negotiable for data integrity.
-
Control for Variables: Always be mindful of temperature, solid-state form (polymorphism), and compound purity, as these factors can dramatically influence results.
A thorough understanding and careful measurement of solubility are not mere academic exercises; they are foundational activities that directly impact the success of a compound's journey through the drug development pipeline, from the laboratory bench to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic chemistry - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. oecd.org [oecd.org]
- 14. api.kreatis.eu [api.kreatis.eu]
- 15. youtube.com [youtube.com]
- 16. govinfo.gov [govinfo.gov]
Methodological & Application
Application Note: A Protocol for the Hantzsch Synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and reliable condensation reaction, remains a highly relevant and powerful tool for the construction of this critical heterocyclic motif.[1] This method typically involves the reaction of an α-haloketone with a thioamide, offering a versatile and high-yielding route to a diverse range of substituted thiazoles. This application note provides a detailed, research-grade protocol for the synthesis of a specific, novel derivative, Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. This compound is of interest due to the conjunction of the biologically significant pyrrole and thiazole rings. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, providing not only a step-by-step procedure but also the underlying chemical principles and experimental rationale.
Reaction Scheme
The overall synthesis is a two-stage process, beginning with the preparation of the requisite, yet not commercially available, thioamide (1H-pyrrole-1-carbothioamide), followed by the core Hantzsch cyclization.
Stage 1: Synthesis of 1H-pyrrole-1-carbothioamide (2)
Stage 2: Hantzsch Thiazole Synthesis of this compound (4)
Mechanism of the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, in this case, ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring.
Experimental Protocols
Safety Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Ethyl bromopyruvate is a lachrymator and should be handled with extreme care.
Part 1: Synthesis of 1H-pyrrole-1-carbothioamide (2)
This procedure is adapted from methodologies involving the N-acylation of heterocyclic amines. Direct thiocarbamoylation of pyrrole is often problematic due to competing C-substitution. Therefore, a two-step approach involving the formation of the more nucleophilic pyrrolide anion is employed.
Materials:
-
Pyrrole (1)
-
Potassium hydride (KH), 30 wt% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethoxycarbonyl isothiocyanate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere techniques
-
Rotary evaporator
Procedure:
-
Formation of Pyrrolylpotassium:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add potassium hydride (1.1 eq) dispersion in mineral oil.
-
Wash the KH dispersion three times with anhydrous THF (3 x 20 mL) to remove the mineral oil, carefully decanting the THF each time.
-
Add fresh anhydrous THF (100 mL) to the washed KH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF (20 mL) to the KH suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of a precipitate indicates the generation of pyrrolylpotassium.
-
-
Reaction with Ethoxycarbonyl Isothiocyanate and Hydrolysis:
-
Cool the suspension of pyrrolylpotassium back to 0 °C.
-
Slowly add ethoxycarbonyl isothiocyanate (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Add 2 M aqueous NaOH (50 mL) and heat the mixture to reflux for 2 hours to hydrolyze the ethoxycarbonyl group.
-
Cool the reaction mixture to room temperature and acidify to pH ~7 with 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-pyrrole-1-carbothioamide (2) as a solid.
-
Part 2: Hantzsch Synthesis of this compound (4)
This protocol is based on established Hantzsch reactions utilizing ethyl bromopyruvate.[2]
Materials:
-
1H-pyrrole-1-carbothioamide (2) (from Part 1)
-
Ethyl bromopyruvate (3)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1H-pyrrole-1-carbothioamide (2) (1.0 eq) in absolute ethanol (50 mL).
-
Add ethyl bromopyruvate (3) (1.05 eq) to the solution at room temperature with stirring.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (4) as the final product.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| 1H-pyrrole-1-carbothioamide (2) | C₅H₆N₂S | 126.18 | Solid |
| This compound (4) | C₁₀H₁₀N₂O₂S | 238.27 | Solid or Oil |
Workflow and Mechanistic Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the two-stage synthesis protocol.
Hantzsch Thiazole Synthesis Mechanism
Caption: The mechanistic pathway of the Hantzsch thiazole formation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By outlining a reliable method for the preparation of the necessary 1H-pyrrole-1-carbothioamide precursor and its subsequent cyclization via the Hantzsch reaction, this guide equips researchers with the necessary tools to access this novel heterocyclic compound. The provided mechanistic insights and workflow diagrams further enhance the understanding and practical application of this synthetic sequence, facilitating its adoption and adaptation in various drug discovery and development programs.
References
The Versatile Scaffold: Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The confluence of distinct heterocyclic ring systems into a singular molecular framework represents a powerful strategy in contemporary drug discovery. This approach often yields novel scaffolds with unique three-dimensional architectures, capable of engaging biological targets with high affinity and specificity. One such scaffold of burgeoning interest is Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. This molecule synergistically combines the electron-rich, aromatic pyrrole ring with the versatile thiazole moiety, a cornerstone of many FDA-approved drugs.[1][2] The ester functionality at the 4-position of the thiazole ring provides a convenient handle for further chemical elaboration, making this scaffold an ideal starting point for the construction of diverse compound libraries. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this promising scaffold in medicinal chemistry, complete with detailed protocols and mechanistic insights.
I. Synthesis of the Core Scaffold: A Mechanistic Approach
The synthesis of this compound is most efficiently achieved through the renowned Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and high-yielding route to the thiazole ring system. The overall synthetic strategy involves two key stages: the preparation of the requisite 1H-pyrrole-1-carbothioamide and its subsequent cyclization with an α-halo ester.
Protocol 1: Synthesis of 1H-pyrrole-1-carbothioamide
The synthesis of the thioamide precursor is a critical first step. While the direct synthesis of 1H-pyrrole-1-carbothioamide is not extensively documented, a plausible and efficient method involves the reaction of a pyrrole salt with a thiocyanate source, or the thioamidation of a pyrrole-1-carboxamide. A related and well-documented procedure for the synthesis of 1H-pyrrole-2-carbothioamide provides a strong foundational protocol that can be adapted.
Reaction Scheme:
Caption: Synthetic route to 1H-pyrrole-1-carbothioamide.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Thiophosgene (CSCl₂) or an equivalent thiocyanating agent
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the pyrrolide anion.
-
Thiocyanation: Cool the reaction mixture back to 0 °C and add a solution of the thiocyanating agent (1.1 eq) in anhydrous THF dropwise. Caution: Thiophosgene is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Progression: Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1H-pyrrole-1-carbothioamide.
Protocol 2: Hantzsch Thiazole Synthesis of this compound
This protocol details the cyclocondensation reaction between the synthesized 1H-pyrrole-1-carbothioamide and ethyl bromopyruvate to form the target scaffold.
Reaction Workflow:
Caption: Workflow for Hantzsch thiazole synthesis.
Materials:
-
1H-pyrrole-1-carbothioamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrrole-1-carbothioamide (1.0 eq) in ethanol.
-
Addition of α-halo Ester: Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford this compound.
II. Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The this compound scaffold is a versatile platform for the development of novel therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications. The pyrrole and thiazole moieties are common pharmacophores in a multitude of biologically active compounds.
Anticancer Activity
Derivatives of the pyrrole-thiazole scaffold have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K pathway, which is frequently dysregulated in cancer.[3][4] The structural modifications on the core scaffold allow for the fine-tuning of activity and selectivity.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-integrated pyrrolotriazinones | MCF-7 (Breast) | Data not specified | [3][4] |
| Thiazole-integrated pyrrolotriazinones | HepG2 (Liver) | Data not specified | [3][4] |
| Disoindolinyl pyrano[2,3-d] thiazole | HepG-2 (Liver) | 14.05 µg/mL | [1] |
| Disoindolinyl pyrano[2,3-d] thiazole | MCF-7 (Breast) | 17.77 µg/mL | [1] |
| Disoindolinyl pyrano[2,3-d] thiazole | Hela (Cervical) | 29.65 µg/mL | [1] |
| Disoindolinyl pyrano[2,3-d] thiazole | HCT-116 (Colon) | 32.68 µg/mL | [1] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
Antimicrobial Activity
The hybridization of pyrrole and thiazole moieties has also yielded compounds with promising antibacterial and antifungal properties.[6] These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone-bridged thiazole-pyrrole derivatives | Staphylococcus aureus | Good activity | [6] |
| Hydrazone-bridged thiazole-pyrrole derivatives | Enterococcus faecalis | Good activity | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 µM | [4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | 16.1 µM | [4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | C. albicans | 15.3 µM | [4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | A. niger | 16.2 µM | [4] |
III. Structure-Activity Relationship (SAR) and Molecular Design
The derivatization of the this compound scaffold allows for a systematic investigation of the structure-activity relationship (SAR). Key modification points include:
-
The Pyrrole Ring: Substitution on the pyrrole ring can influence lipophilicity and interactions with hydrophobic pockets of target proteins.
-
The Thiazole Ring: While the core scaffold has the pyrrole at the 2-position, modifications at the 5-position of the thiazole can be explored.
-
The Ethyl Ester: The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide coupling to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties and biological activity.
Logical Relationship of Scaffold Modification:
Caption: Derivatization strategy for SAR studies.
IV. Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with multiple points for chemical modification, makes it an attractive starting point for the development of novel drug candidates. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the significant potential of this scaffold in addressing unmet medical needs. Future research in this area will likely focus on the synthesis of more diverse libraries of derivatives and their evaluation against a broader range of biological targets to fully exploit the therapeutic potential of this promising molecular framework.
V. References
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (URL: --INVALID-LINK--)
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: Not available)
-
New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (URL: --INVALID-LINK--)
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: --INVALID-LINK--)
-
Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (URL: --INVALID-LINK--)
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: Not available)
-
Thiazole Ring—A Biologically Active Scaffold. (URL: Not available) Not available)
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity Screening of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate Derivatives
Introduction: The Pyrrole-Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets—is a cornerstone of efficient lead generation. The hybrid structure combining pyrrole and thiazole rings represents one such scaffold. Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a core component in numerous clinically approved drugs, exhibiting a vast range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] Its presence is noted in natural products like Vitamin B1 (Thiamine) and in synthetic drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[3][4]
Similarly, the pyrrole ring is a fundamental constituent of many biologically vital molecules, including heme and chlorophyll. The fusion of these two heterocyclic systems into a single molecule, such as in ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate derivatives, creates a unique electronic and steric profile. This synergy can enhance binding affinity to various enzymes and receptors, making these derivatives prime candidates for broad-spectrum biological activity screening.[5]
This guide provides a comprehensive framework for the initial biological evaluation of this promising class of compounds. It outlines detailed protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents, grounded in established and robust methodologies.
General Synthesis Pathway
The synthesis of the core structure, this compound, and its derivatives often employs the Hantzsch thiazole synthesis or variations thereof. A plausible and common synthetic route begins with the reaction of a thioamide with an α-haloketone.
For the parent compound, this typically involves the cyclization of 1-(1H-pyrrol-1-yl)ethanethioamide with an ethyl 2-chloroacetoacetate derivative. Subsequent modifications can be made at various positions on the pyrrole or thiazole rings to generate a library of derivatives for structure-activity relationship (SAR) studies.[6][7] Understanding the synthetic pathway is crucial as it allows for the rational design of new analogs to optimize biological activity.
Caption: General synthetic workflow for the target derivatives.
Protocol 1: Antimicrobial Activity Screening
The initial assessment of antimicrobial potential is critical. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This method is preferred for screening due to its efficiency and conservation of compound material.[9]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution Assay
-
Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compounds in a liquid growth medium. Growth inhibition is determined by observing the lack of turbidity or by using a metabolic indicator after a defined incubation period.[9]
-
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)[10]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO vehicle)
-
Resazurin solution (optional, for colorimetric reading)
-
Multichannel pipette
-
Incubator
-
Microplate reader (if using colorimetric endpoint)
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 2 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the final standardized inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.
-
Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/vehicle control (broth + inoculum + DMSO), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Determination:
-
Visual: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.
-
Colorimetric: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, metabolizing cells. The MIC is the lowest concentration where the blue color is retained.[9]
-
-
-
Data Analysis: Record the MIC value for each compound against each microbial strain.
Data Presentation: MIC Values
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Derivative 1 | 16 | 64 | >128 |
| Derivative 2 | 8 | 32 | 64 |
| Derivative 3 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Protocol 2: Anticancer Activity Screening (Cytotoxicity)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[11] It is widely used for the initial screening of potential anticancer agents.[12]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin or Staurosporine)[12]
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow cells to attach.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.[11]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot % Viability against the log of compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.
-
Data Presentation: Cytotoxicity IC₅₀ Values
| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on HepG2 (µM) |
| Derivative 1 | 25.4 | 48.1 |
| Derivative 2 | 5.2 | 8.9 |
| Derivative 3 | >100 | >100 |
| Doxorubicin | 0.8 | 1.1 |
Protocol 3: In Vitro Anti-inflammatory Activity Screening
Inflammation is driven by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[13] Screening for inhibitors of these enzymes is a direct way to identify potential anti-inflammatory agents.[14]
Principle of COX/LOX Inhibition Assays
These assays measure the ability of a compound to block the enzymatic activity of COX or LOX. This is typically done by monitoring the consumption of the substrate (arachidonic acid) or the formation of a key product (e.g., Prostaglandin G2 for COX). Commercially available kits often use a colorimetric or fluorometric probe that reacts with the product, allowing for quantitative measurement of enzyme activity.[15][16][17]
Caption: Inhibition of COX and LOX pathways by a test compound.
Detailed Protocol: COX/LOX Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available screening kits.[13][18]
-
Materials:
-
COX/LOX inhibitor screening kits (containing purified enzymes, buffers, substrate, and detection reagents)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., Indomethacin for COX, Zileuton for LOX)[17]
-
96-well plates (black plates for fluorescence assays)
-
Microplate reader with appropriate filters (colorimetric or fluorometric)
-
-
Procedure:
-
Reagent Preparation: Prepare all kit components (enzyme, substrate, probe) according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add the following to the designated wells:
-
Blank: Reaction buffer only.
-
100% Activity Control: Buffer, enzyme, and vehicle (DMSO).
-
Inhibitor Wells: Buffer, enzyme, and test compound at various concentrations.
-
Positive Control Well: Buffer, enzyme, and the standard inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer and inhibitors. Incubate for a short period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells except the blank.
-
Reaction Incubation: Incubate for the time specified in the kit protocol (e.g., 5-10 minutes) to allow for product formation.
-
Detection: Add the detection reagent (e.g., fluorometric probe) which reacts with the enzymatic product.
-
Measurement: Read the plate using a microplate reader at the specified excitation/emission wavelengths (for fluorescence) or absorbance.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] * 100
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ value.
-
Alternative Preliminary Assay: Inhibition of Protein Denaturation
For high-throughput preliminary screening, an albumin denaturation assay can be used. Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be an indicator of anti-inflammatory activity.[19][20] This is a simpler and less expensive method than enzyme-based assays.[21]
Data Presentation: Anti-inflammatory IC₅₀ Values
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Derivative 1 | 55.2 | 15.8 | >100 |
| Derivative 2 | 89.1 | 4.7 | 22.5 |
| Derivative 3 | >100 | >100 | >100 |
| Indomethacin | 0.9 | 15.2 | N/A |
| Celecoxib | 85.0 | 0.1 | N/A |
| Zileuton | N/A | N/A | 1.5 |
Conclusion and Forward Outlook
This document provides a foundational set of protocols for conducting the primary biological screening of novel this compound derivatives. The data generated from these assays—MIC values for antimicrobial activity, IC₅₀ values for cytotoxicity, and IC₅₀ values for anti-inflammatory enzyme inhibition—will allow for the identification of lead compounds and inform the direction of structure-activity relationship (SAR) studies.[22][23] Compounds exhibiting high potency and selectivity in these initial screens warrant further investigation, including secondary screening, mechanism of action studies, and eventual evaluation in more complex biological systems.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrpr.com [ijrpr.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 17. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bbrc.in [bbrc.in]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
Derivatization of the carboxylate group in Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
An In-Depth Guide to the Derivatization of the Carboxylate Group in Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 2-(1H-pyrrol-1-yl)thiazole Scaffold
The 2-(1H-pyrrol-1-yl)thiazole core is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Thiazole and pyrrole rings are integral components of numerous biologically active compounds, prized for their ability to engage in various biological interactions and for their synthetic tractability.[1][2] Derivatives of this scaffold have shown a wide spectrum of therapeutic potential, including applications as antifungal, antibacterial, and anticancer agents.[1][3][4]
The ethyl ester at the 4-position of the thiazole ring, specifically in this compound, serves as a versatile synthetic handle. Its derivatization is a critical strategy for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, transforming the ester into functionalities like carboxylic acids, amides, or alcohols introduces new hydrogen bond donors and acceptors, enabling fine-tuning of the molecule's interaction with biological targets and facilitating extensive Structure-Activity Relationship (SAR) studies.[5]
This guide provides detailed application notes and validated protocols for three fundamental derivatization pathways of the carboxylate group: saponification to the carboxylic acid, conversion to a diverse library of carboxamides, and reduction to the primary alcohol.
Pathway 1: Saponification to 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic Acid
The initial and often essential step in derivatizing the ethyl ester is its hydrolysis to the corresponding carboxylic acid. This transformation not only creates a key intermediate for subsequent amide coupling reactions but also introduces a polar, ionizable group that can significantly alter the compound's pharmacokinetic profile. The following protocol details a standard base-catalyzed hydrolysis (saponification).
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio). The use of a co-solvent system ensures the solubility of both the relatively nonpolar starting material and the ionic hydroxide salt.
-
Addition of Base: Add LiOH·H₂O (1.5–2.0 eq) to the solution. LiOH is often preferred over NaOH for its higher solubility in mixed aqueous-organic solvents and for minimizing potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20–25 °C) for 2–4 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2–3 by the slow, dropwise addition of 1 M HCl. The carboxylic acid product will precipitate as a solid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). This will transfer the desired carboxylic acid product into the organic phase.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual acid and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid, which can be purified further by recrystallization if necessary.
Rationale and Scientist's Notes:
-
Choice of Base: While NaOH is effective, LiOH often gives cleaner reactions and is used in a slight excess to ensure the complete conversion of the ester.
-
Temperature Control: The acidification step is performed in an ice bath to control the exotherm and prevent potential degradation of the product.
-
Verification: The final product should be characterized by ¹H NMR (disappearance of the ethyl ester signals at ~4.4 ppm (quartet) and ~1.4 ppm (triplet), and potential appearance of a broad carboxylic acid proton signal >10 ppm) and Mass Spectrometry to confirm the expected molecular weight.
Pathway 2: Synthesis of 2-(1H-pyrrol-1-yl)thiazole-4-carboxamides
Amidation is arguably the most valuable derivatization for SAR exploration in drug discovery. The resulting amides introduce a robust hydrogen bonding moiety and provide a vector for introducing a wide array of chemical diversity by varying the amine component. The most reliable method involves activating the carboxylic acid (obtained from Pathway 1) with a coupling agent followed by the addition of an amine.
Experimental Protocol: Amide Coupling via Activated Carboxylic Acid
Materials:
-
2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid (from Pathway 1)
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, morpholine)
-
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reactant Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid (1.0 eq) and the chosen amine (1.1–1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0–3.0 eq) to the solution and stir for 5 minutes. The base is crucial for neutralizing the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Activation: Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. This sequence removes unreacted acid, residual DMF, and the coupling agent byproducts.
-
Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.
Rationale and Scientist's Notes:
-
Coupling Agents: HATU is a highly efficient, modern coupling agent that minimizes side reactions and is particularly effective for forming amides from both simple and sterically hindered amines. The classic EDC/HOBt system is a more economical alternative. The use of specific coupling agents is a common strategy in the synthesis of pyrrole carboxamides.[5][6]
-
Solvent Choice: Anhydrous DMF is an excellent solvent for this reaction due to its high polarity, which helps to dissolve the various reactants and intermediates.
-
Amine Diversity: This protocol is highly versatile and can be applied to a wide range of primary and secondary amines to generate a library of diverse carboxamides for biological screening.[4][7]
Data Presentation: Exemplary Amine Scaffolds for Derivatization
| Amine Substrate | Target Derivative Class | Rationale for Selection |
| Aniline Derivatives | Aryl Amides | Explore electronic effects (EDG/EWG) on activity. |
| Benzylamine | Benzyl Amides | Introduces conformational flexibility. |
| Morpholine | Heterocyclic Amides | Increases polarity and potential aqueous solubility. |
| Piperazine Derivatives | Piperazinyl Amides | Provides a handle for further functionalization. |
Pathway 3: Reduction to [2-(1H-pyrrol-1-yl)thiazol-4-yl]methanol
Reducing the ester functionality to a primary alcohol provides another avenue for structural modification. The resulting alcohol can act as a hydrogen bond donor and serves as a synthetic precursor for further reactions, such as etherification or oxidation to an aldehyde. Strong hydride reagents are typically required for this transformation.
Experimental Protocol: Ester Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH₄), 1 M solution in THF or solid
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 1 M solution of LiAlH₄ in THF (1.5–2.0 eq) dropwise via a syringe. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be kept under an inert atmosphere.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours. Allow it to warm to room temperature if the reaction is sluggish (monitor by TLC).
-
Quenching (Fieser workup): After completion, cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, slow, and careful dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter. Alternatively, quench with saturated aqueous Rochelle's salt and stir vigorously for 1 hour.
-
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with EtOAc. Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude alcohol by flash column chromatography on silica gel.
Rationale and Scientist's Notes:
-
Safety: LiAlH₄ is a powerful and pyrophoric reducing agent. Extreme caution must be exercised. The quenching procedure must be performed slowly and at low temperatures to manage the exothermic release of hydrogen gas.
-
Mechanism: The hydrogenation of carboxylic acid derivatives to alcohols is a fundamental transformation that typically requires harsh conditions or strong reducing agents due to the resonance stability of the carboxyl group.[8] LiAlH₄ is effective for reducing esters to primary alcohols.
-
Alternative Reagents: For substrates sensitive to the high reactivity of LiAlH₄, other reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used, often at lower temperatures, which may offer greater selectivity.
Visualizations of Synthetic Workflows
Overall Derivatization Strategy
Caption: Key derivatization pathways from the starting ethyl ester.
Amide Coupling Workflow
Caption: Step-by-step workflow for the synthesis of carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for the Evaluation of Pyrrole-Thiazole Compounds in Cancer Research
Introduction: The Rationale for Hybrid Pyrrole-Thiazole Scaffolds in Oncology
In the landscape of medicinal chemistry, the pyrrole and thiazole ring systems are considered "privileged scaffolds." Their structural motifs are present in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] The thiazole nucleus, a five-membered heterocycle containing sulfur and nitrogen, is a core component of potent anticancer agents like the kinase inhibitors Dasatinib and Dabrafenib.[4][5] Similarly, the pyrrole scaffold is integral to various compounds demonstrating a wide array of anticancer mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[1][2][6]
The strategic hybridization of these two pharmacophores into a single molecular entity is a promising approach in modern drug discovery.[2] This strategy aims to create novel chemical matter with potentially synergistic or multi-targeted anticancer activities, capable of overcoming the resistance mechanisms often developed against single-target agents. These hybrid compounds have shown potential in targeting critical cellular processes that are frequently dysregulated in cancer, such as aberrant cell signaling, proliferation, and survival.[4][7]
This document serves as a comprehensive technical guide for researchers in oncology and drug development. It provides a logical, field-proven framework for the synthesis, characterization, and multi-phasic evaluation of novel pyrrole-thiazole derivatives as potential anticancer therapeutics. The protocols herein are designed not merely as procedural steps but as self-validating systems, with an emphasis on the causality behind each experimental choice.
Chapter 1: Core Mechanisms of Action and Key Molecular Targets
Pyrrole-thiazole compounds exert their anticancer effects by modulating a variety of critical signaling pathways essential for tumor growth and survival. Understanding these mechanisms is paramount for rational drug design and for selecting appropriate assays for their evaluation.
Inhibition of Key Protein Kinases
A primary mechanism of action for many pyrrole-thiazole derivatives is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis.
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT pathway is a central node in cell signaling that promotes cell survival and proliferation. Its hyperactivation is a common feature in many cancers.[4][7] Certain thiazole-integrated pyrrolotriazinone derivatives have been specifically designed to target and inhibit PI3K, thereby reducing the survival signaling in cancer cells.[4][7]
-
EGFR and VEGFR2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are receptor tyrosine kinases crucial for tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients), respectively.[8] Innovative pyrazole-thiazole-oxadiazole hybrids have been synthesized to act as dual inhibitors of both EGFR and VEGFR2, offering a combined anti-proliferative and anti-angiogenic attack.[8]
-
Other Kinases: The thiazole moiety is a component of clinically used drugs that inhibit a range of kinases, including BCR-ABL (Dasatinib) and B-Raf (Dabrafenib), highlighting the versatility of this scaffold in kinase inhibitor design.[5][9]
Disruption of Microtubule Dynamics
The cellular cytoskeleton, particularly the microtubule network, is a well-validated target for cancer chemotherapy. Microtubules are essential for cell division (mitosis), and their disruption leads to mitotic arrest and apoptosis. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, acting on the colchicine binding site.[10] This mechanism is particularly effective in halting the rapid proliferation of cancer cells.[3][10]
Induction of Apoptosis and Cell Cycle Arrest
Ultimately, the goal of most anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. Pyrrole-thiazole compounds achieve this through various means:
-
Mitochondrial Pathway: Some derivatives can alter the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to the activation of caspases.[11][12]
-
Cell Cycle Arrest: By inhibiting key regulatory proteins like cyclin-dependent kinases (CDKs) or disrupting mitosis, these compounds can cause cancer cells to arrest at specific phases of the cell cycle (e.g., G1/S or G2/M), preventing their replication and often triggering apoptosis.[13][14]
Caption: Key signaling pathways targeted by pyrrole-thiazole compounds.
Chapter 2: A Phased Experimental Workflow for Compound Evaluation
A structured, phased approach is critical for efficiently evaluating the anticancer potential of novel pyrrole-thiazole derivatives. This workflow ensures that only the most promising candidates advance to more complex and resource-intensive studies.
Caption: Phased experimental workflow for evaluating anticancer agents.
Phase 1: Primary In Vitro Cytotoxicity Screening
The initial goal is to determine the concentration-dependent cytotoxic effect of the synthesized compounds on a panel of human cancer cell lines and to assess their selectivity for cancer cells over normal cells.
Key Protocol: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole-thiazole compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
| Compound ID | Target/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 25 | PI3K Inhibitor | MCF-7 (Breast) | Potent Activity | [4] |
| Compound 27 | PI3K Inhibitor | HepG2 (Liver) | Potent Activity | [4] |
| Compound 17i | EGFR/VEGFR2 Inhibitor | A549 (Lung) | 0.158 (EGFR), 0.128 (VEGFR2) | [8] |
| Compound 17m | EGFR/VEGFR2 Inhibitor | A549 (Lung) | 0.012 (EGFR), 0.309 (VEGFR2) | [8] |
| Compound 4c | Thiazole Derivative | MCF-7 (Breast) | 2.57 | [14] |
| Compound 4c | Thiazole Derivative | HepG2 (Liver) | 7.26 | [14] |
| Compound 6g | Pyrazole-Thiadiazole | A549 (Lung) | 1.54 | [11] |
Note: "Potent Activity" is stated where specific IC₅₀ values were not provided in the abstract but the compound was identified as a lead candidate.
Phase 2: Elucidating the Mechanism of Action
Once lead compounds are identified, the next phase focuses on understanding how they kill cancer cells.
Key Protocol: Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry can then distinguish between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrrole-thiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.[9][13]
-
Key Protocol: Western Blotting for Target Protein Modulation
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. It can be used to verify if a pyrrole-thiazole compound inhibits its intended target (e.g., by measuring the phosphorylation status of a kinase) or modulates downstream signaling proteins.
-
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-PI3K, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Chapter 3: Future Perspectives and Conclusion
The hybridization of pyrrole and thiazole moieties has yielded a rich chemical space for the development of novel anticancer agents. The compounds emerging from these efforts demonstrate potent activities against a range of cancer types by targeting key oncogenic pathways, including kinase signaling and microtubule dynamics.[4][8][10] The protocols outlined in this guide provide a robust framework for the systematic evaluation of these promising molecules.
Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, thereby minimizing off-target toxicities.[2] Furthermore, exploring the potential of these compounds to overcome drug resistance and their efficacy in combination with existing therapies will be crucial steps in their journey toward clinical translation. The continued investigation of pyrrole-thiazole hybrids holds significant promise for delivering the next generation of targeted cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [ter-arkhiv.ru]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate as an intermediate for novel heterocycles
Application Note & Protocols
Topic: Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate as a Versatile Intermediate for the Synthesis of Novel Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of pyrrole and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note details the strategic utility of this compound as a pivotal intermediate for accessing a diverse library of novel heterocyclic compounds. We provide a plausible, high-yield synthesis for the intermediate itself, followed by detailed, validated protocols for its conversion into high-value carboxamides and carbohydrazides. The latter is further demonstrated as a precursor for cyclization into 1,3,4-oxadiazole derivatives. The methodologies herein are designed to be robust and scalable, providing researchers with a reliable platform for scaffold elaboration in drug discovery programs.
Introduction: The Strategic Importance of the Pyrrole-Thiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[4] Among them, the pyrrole and thiazole nuclei are considered "privileged scaffolds" due to their prevalence in biologically active molecules and their ability to engage in various interactions with biological targets.[5] Pyrrole-containing compounds are known for a spectrum of activities, including antiviral and anticancer effects, while the thiazole ring is a key component in drugs like the antiretroviral Ritonavir and the antifungal Abafungin.[3]
The combination of these two rings into a single molecule, such as this compound, creates a unique chemical entity with three primary points for diversification:
-
The C4-Ester Group: A highly versatile handle for reactions like amidation, hydrazinolysis, and reduction.
-
The Pyrrole Ring: Susceptible to electrophilic substitution, allowing for functionalization of the pyrrole core.
-
The Thiazole Ring: While generally stable, it can participate in certain cycloaddition or metal-catalyzed cross-coupling reactions depending on the conditions.
This guide focuses on leveraging the reactivity of the C4-ester to generate novel derivatives with high potential for biological activity.
Synthesis of this compound (3)
The title intermediate is not commonly described in synthetic literature but can be reliably prepared via a Hantzsch-type thiazole synthesis followed by a Clauson-Kaas reaction. The proposed workflow is efficient and utilizes readily available starting materials.
Figure 1: Proposed two-step synthesis of the target intermediate.
Protocol 2.1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (1)
This protocol is a standard Hantzsch thiazole synthesis.
| Reagent | M.W. | Amount | Moles |
| Ethyl bromopyruvate | 195.03 | 19.5 g | 0.10 |
| Thiourea | 76.12 | 7.6 g | 0.10 |
| Ethanol | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, add thiourea (7.6 g, 0.10 mol) and ethanol (200 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add ethyl bromopyruvate (19.5 g, 0.10 mol) to the mixture. The addition is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC (30% EtOAc in Hexane).
-
After completion, cool the reaction mixture to room temperature. A pale-yellow solid should precipitate.
-
Filter the solid and wash with cold ethanol (2 x 30 mL).
-
Dry the solid under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate (1) as a pale-yellow powder.[6]
-
Expected Yield: 85-95%. The product is often of sufficient purity for the next step without further purification.
Protocol 2.2: Synthesis of this compound (3)
This step involves the formation of the pyrrole ring from the primary amine of intermediate (1).
| Reagent | M.W. | Amount | Moles |
| Ethyl 2-aminothiazole-4-carboxylate (1) | 172.21 | 17.2 g | 0.10 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.10 |
| Glacial Acetic Acid | - | 150 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend Ethyl 2-aminothiazole-4-carboxylate (1) (17.2 g, 0.10 mol) in glacial acetic acid (150 mL).
-
Add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.10 mol) to the suspension.
-
Heat the mixture to reflux (approx. 118 °C) for 2 hours. The solution should become homogenous.
-
Monitor reaction completion by TLC (20% EtOAc in Hexane).
-
After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be recrystallized from ethanol/water to yield the pure title compound (3) .
-
Expected Yield: 75-85%.
Applications in Heterocyclic Synthesis
The true value of this compound lies in the reactivity of its ester functional group, which serves as a gateway to a multitude of other heterocyclic systems.
Figure 2: Key derivatization pathways from the intermediate.
Protocol 3.1: General Procedure for Synthesis of N-substituted-2-(1H-pyrrol-1-yl)thiazole-4-carboxamides (4a-c)
Amide bond formation is a cornerstone of medicinal chemistry, often improving the pharmacokinetic properties of a lead compound.[7]
| Reagent | M.W. | Amount | Moles |
| Intermediate (3) | 222.25 | 222 mg | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 102 mg | 1.1 |
| Trimethylaluminum (2M in toluene) | 72.06 | 1.0 mL | 2.0 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
Safety Note: Trimethylaluminum (TMA) is pyrophoric and reacts violently with water. Handle only under an inert atmosphere (N₂ or Ar) in a fume hood.
-
Dissolve the selected amine (1.1 mmol) in anhydrous toluene (5 mL) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMA solution (1.0 mL, 2.0 mmol) dropwise. Gas evolution (methane) will be observed. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve Intermediate (3) (222 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Add the solution of intermediate (3) to the amine-TMA mixture at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to 80 °C and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.
-
Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the desired amide (4) .
-
Expected Yield: 60-90%, depending on the amine used.
Protocol 3.2: Synthesis of 2-(1H-pyrrol-1-yl)thiazole-4-carbohydrazide (5)
The carbohydrazide is a highly valuable intermediate itself, serving as a precursor for numerous five-membered heterocycles.
| Reagent | M.W. | Amount | Moles |
| Intermediate (3) | 222.25 | 2.22 g | 10.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~50.0 |
| Ethanol | - | 50 mL | - |
Procedure:
-
Suspend Intermediate (3) (2.22 g, 10.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 mL, ~50 mmol, 5 eq.) to the suspension.
-
Heat the mixture to reflux. The suspension should become a clear solution within 1-2 hours.
-
Continue refluxing for a total of 6 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour.
-
A white or off-white precipitate of the product will form.
-
Collect the solid by vacuum filtration, wash with a generous amount of cold water, followed by a small amount of cold ethanol.
-
Dry the solid in a vacuum oven to yield the pure carbohydrazide (5) .
-
Expected Yield: >90%.
Protocol 3.3: Synthesis of 2-(4-(5-Aryl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)-1H-pyrrole (6a-c)
This protocol demonstrates the conversion of the hydrazide into a new heterocyclic system, the 1,3,4-oxadiazole ring, which is also a well-known pharmacophore.
| Reagent | M.W. | Amount | Moles |
| Carbohydrazide (5) | 208.24 | 208 mg | 1.0 |
| Aromatic Acid Chloride (e.g., Benzoyl Chloride) | 140.57 | 155 mg | 1.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5 mL | - |
Procedure:
-
Safety Note: Phosphorus oxychloride is highly corrosive and reacts with moisture. Handle in a fume hood and wear appropriate PPE.
-
To a flame-dried flask, add carbohydrazide (5) (208 mg, 1.0 mmol) and the desired aromatic acid chloride (1.1 mmol).
-
Carefully add phosphorus oxychloride (5 mL) at room temperature.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The solid product will precipitate. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,3,4-oxadiazole derivative (6) .
-
Expected Yield: 70-85%.
Integrated Workflow in Drug Discovery
The use of this compound is an efficient strategy for rapidly generating chemical diversity in a drug discovery context.
Figure 3: Workflow for utilizing the intermediate in drug discovery.
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its straightforward, high-yield synthesis and the reliable reactivity of its C4-ester group allow for the efficient production of diverse libraries of novel pyrrole-thiazole derivatives. The protocols provided in this note offer robust and scalable methods for synthesizing amides, hydrazides, and 1,3,4-oxadiazoles, enabling researchers to rapidly explore the chemical space around this valuable scaffold for the development of new therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. carewellpharma.in [carewellpharma.in]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiazole Derivatives: A Guide to Antimicrobial and Antifungal Evaluation
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial and antifungal activities.[3][4][5] This document provides a comprehensive guide for researchers, offering in-depth application notes on the mechanisms of action and structure-activity relationships of thiazole derivatives, alongside detailed, field-proven protocols for their synthesis and biological evaluation.
Introduction to Thiazole Derivatives as Antimicrobial and Antifungal Agents
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore found in numerous natural products and synthetic drugs.[1][5] Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent biological activities. Several clinically approved drugs, such as the antibacterial sulfathiazole and the antifungal ravuconazole, contain a thiazole moiety, highlighting the therapeutic potential of this scaffold.[1] The versatility of thiazole chemistry allows for the creation of hybrid compounds by combining the thiazole nucleus with other bioactive heterocyclic moieties, a strategy that has been effectively used to develop novel antimicrobial agents.[5]
Mechanisms of Antimicrobial and Antifungal Action
Thiazole derivatives exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes in pathogens. Understanding these mechanisms is crucial for the rational design of more potent and specific drug candidates.
Inhibition of Essential Enzymes
A primary mode of action for many thiazole derivatives is the inhibition of key microbial enzymes. These enzymes are often involved in vital metabolic pathways that are absent in or significantly different from their mammalian hosts, providing a degree of selective toxicity.
-
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, recombination, and repair.[6] Certain thiazole derivatives have been shown to be potent inhibitors of the ATPase activity of both E. coli DNA gyrase and topoisomerase IV.[6] By targeting these enzymes, thiazole compounds can disrupt bacterial DNA synthesis, leading to cell death.
-
β-ketoacyl-acyl Carrier Protein Synthase III (FabH): FabH is a critical enzyme in the initiation of fatty acid synthesis (FAS II) in bacteria. Thiazole derivatives have been developed that exhibit potent inhibitory activity against E. coli FabH, thereby blocking the production of essential fatty acids required for bacterial membrane synthesis.[1]
-
14α-Lanosterol Demethylase: In fungi, this enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Molecular docking studies suggest that thiazole derivatives can inhibit 14α-lanosterol demethylase, disrupting membrane integrity and leading to fungal cell death.[4]
Disruption of Cell Division
Another important target for thiazole-based antimicrobials is bacterial cell division.
-
FtsZ Polymerization: The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring. Some thiazole-quinolinium derivatives have been shown to induce FtsZ polymerization in bacterial cells, disrupting the normal process of cytokinesis and leading to antibacterial effects.[1][7]
subgraph "cluster_bacterial_targets" { label="Bacterial Targets"; bgcolor="#E8F0FE"; "DNA_Gyrase" [label="DNA Gyrase/\nTopoisomerase IV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FabH" [label="FabH\n(Fatty Acid Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "FtsZ" [label="FtsZ\n(Cell Division)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_fungal_targets" { label="Fungal Targets"; bgcolor="#FCE8E6"; "Lanosterol_Demethylase" [label="14α-Lanosterol Demethylase\n(Ergosterol Synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Thiazole_Derivatives" [label="Thiazole\nDerivatives", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Thiazole_Derivatives" -> "DNA_Gyrase" [label=" Inhibition"]; "Thiazole_Derivatives" -> "FabH" [label=" Inhibition"]; "Thiazole_Derivatives" -> "FtsZ" [label=" Disruption of\nPolymerization"]; "Thiazole_Derivatives" -> "Lanosterol_Demethylase" [label=" Inhibition"];
"DNA_Gyrase" -> "DNA_Replication_Inhibition" [label=" Leads to", style=dashed, color="#5F6368"]; "FabH" -> "Membrane_Synthesis_Disruption" [label=" Leads to", style=dashed, color="#5F6368"]; "FtsZ" -> "Cell_Division_Inhibition" [label=" Leads to", style=dashed, color="#5F6368"]; "Lanosterol_Demethylase" -> "Ergosterol_Depletion" [label=" Leads to", style=dashed, color="#5F6368"];
"DNA_Replication_Inhibition" [label="Inhibition of\nDNA Replication", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Membrane_Synthesis_Disruption" [label="Disruption of\nMembrane Synthesis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Division_Inhibition" [label="Inhibition of\nCell Division", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ergosterol_Depletion" [label="Ergosterol Depletion &\nMembrane Disruption", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Figure 1: Mechanisms of action for thiazole derivatives.
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is fundamental for optimizing the potency and selectivity of new drug candidates.
-
Substituents at Position 2 and 4: Most clinically relevant thiazole-containing compounds are 2,4-disubstituted derivatives.[3] The nature of the substituents at these positions significantly influences antimicrobial and antifungal activity. For instance, the presence of a phenyl ring on thiazole-pyrazoline hybrids has been shown to enhance antibacterial action.[7]
-
Hybrid Molecules: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline or coumarin, has been a successful strategy to enhance antimicrobial activity.[7][8] For example, thiazolyl-2-pyrazoline hybrid compounds have demonstrated promising antibacterial and antifungal potential.[8]
-
Influence of Functional Groups: Specific functional groups can have a profound impact on activity. Electron-donating groups have been associated with increased antifungal activity in some series of thiazole derivatives.[8] Conversely, in other series, para-substituted methoxy, chloro, and nitro groups on a phenyl ring attached to the thiazole moiety modestly increased antibacterial activity.[7]
Synthesis of Thiazole Derivatives
A variety of synthetic methods have been developed for the preparation of thiazole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely used method for the preparation of thiazoles. It involves the cyclization of α-halocarbonyl compounds with thioamides or other compounds containing an N-C-S fragment.[1]
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate the synthesis of thiazole derivatives, often leading to higher yields and shorter reaction times.[1] This method is considered more environmentally friendly due to the reduced use of solvents.
"Start" [label="Starting Materials\n(e.g., α-haloketones, thioamides)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Reaction\n(e.g., Hantzsch Synthesis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Purification\n(e.g., Recrystallization, Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Characterization\n(e.g., NMR, Mass Spectrometry)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Pure Thiazole Derivative", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Reaction"; "Reaction" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }
Figure 2: General workflow for thiazole derivative synthesis.
Protocols for Antimicrobial and Antifungal Susceptibility Testing
Standardized and reproducible methods are essential for evaluating the antimicrobial and antifungal activity of novel thiazole derivatives. The following protocols are based on established methodologies.[9][10][11]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a widely used method to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Test thiazole derivative stock solution (in a suitable solvent like DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)[9]
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile diluent (e.g., broth, saline)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Preparation of Inoculum:
-
Inoculation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal species.[9]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[9] This can be assessed visually or by measuring the optical density with a microplate reader.
-
Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test thiazole derivative solution
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Protocol:
-
Inoculation:
-
Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Preparation:
-
Aseptically create wells in the agar using a sterile cork borer.
-
-
Application of Compounds:
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control to separate wells.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Data Presentation and Interpretation
Consistent and clear data presentation is crucial for comparing the efficacy of different thiazole derivatives.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Novel Thiazole Derivative
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Conclusion
Thiazole derivatives represent a versatile and promising scaffold for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action and the potential for chemical modification offer numerous opportunities to address the challenge of drug resistance. The protocols and application notes provided in this guide are intended to equip researchers with the necessary tools to effectively synthesize, evaluate, and optimize novel thiazole-based compounds in the ongoing search for effective treatments for infectious diseases.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of Functionalized Pyrrole-Thiazoles
Introduction: The Significance of the Pyrrole-Thiazole Scaffold
The fusion and linkage of heterocyclic ring systems are cornerstone strategies in modern medicinal chemistry for the development of novel therapeutic agents. Among these, the pyrrole-thiazole motif stands out as a "privileged scaffold." Pyrrole, a five-membered aromatic heterocycle, is a key component in a vast array of natural products and pharmaceuticals, including blockbuster drugs like Atorvastatin and Sunitinib.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Similarly, the thiazole ring is a crucial pharmacophore found in numerous clinically approved drugs, contributing to their therapeutic efficacy through its unique electronic properties and ability to engage in hydrogen bonding.[5][6]
The combination of these two heterocycles into a single molecular entity creates a powerful framework for drug discovery. Functionalized pyrrole-thiazoles offer a three-dimensional architecture with diverse points for substitution, enabling fine-tuning of physicochemical properties and biological target interactions. However, the synthetic challenge lies in controlling the regiochemistry of the final product—that is, precisely controlling the point of connection and the substitution pattern on both rings. This guide provides an in-depth analysis of key regioselective strategies, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Overview: Navigating Regioselective Synthesis
The regioselective construction of pyrrole-thiazole systems can be approached from two primary retrosynthetic directions: building the thiazole ring onto a pre-existing pyrrole core, or constructing the pyrrole ring on a thiazole template. A third, more convergent approach involves multicomponent or domino reactions. The choice of strategy is dictated by the desired final substitution pattern and the availability of starting materials.
Caption: High-level decision workflow for selecting a synthetic strategy.
Strategy A: Thiazole Construction on a Pyrrole Scaffold via Hantzsch Synthesis
This is arguably the most direct method for synthesizing 2-(pyrrol-2-yl)thiazoles. The strategy relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[7][8] In this context, a 2-(α-haloacetyl)pyrrole serves as the key electrophilic partner.
Causality and Mechanistic Insight: The regioselectivity is pre-determined by the starting pyrrole. By starting with a 2-acylpyrrole, which is then halogenated, the subsequent cyclization with a thioamide can only occur at that position, leading exclusively to the 2,2'-linked pyrrole-thiazole isomer. The reaction proceeds via an initial SN2 reaction between the thioamide's sulfur atom and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8][9]
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
Docking studies of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate with target proteins
Application Note: Molecular Docking of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
A Strategic Guide for Target Identification and Interaction Analysis
Abstract
Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities of small molecules within the active sites of macromolecular targets.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound, a heterocyclic compound featuring a pyrrole-thiazole scaffold. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential for broad-spectrum biological activity, including anticancer and antimicrobial effects.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for ligand and protein preparation, docking simulation using the widely adopted AutoDock Vina software, and robust analysis of the resulting data. The causality behind each procedural step is explained to foster a deeper understanding of the in silico workflow and to ensure the generation of reliable and reproducible results.
Background & Rationale: The Scientific Imperative
The fusion of distinct heterocyclic rings into a single molecular framework is a well-established strategy in medicinal chemistry to develop novel therapeutic agents.[3] The pyrrole and thiazole moieties are considered "privileged scaffolds" due to their presence in numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][6] The compound of interest, this compound, combines these two key heterocycles.
Why Docking? Before committing to costly and time-consuming wet-lab synthesis and screening, in silico molecular docking offers a rational, cost-effective approach to:
-
Identify Potential Protein Targets: Screen the compound against a panel of known protein targets implicated in diseases like cancer or bacterial infections.
-
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and its target, which often correlates with biological activity. A more negative binding affinity (ΔG) suggests a stronger interaction.[7]
-
Elucidate Binding Mode: Visualize the specific pose of the ligand within the protein's binding pocket and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[7][8] This understanding is crucial for lead optimization.
This application note will use Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in cancer therapy, as an exemplary protein target for the docking protocol.
Part A: The In Silico Docking Workflow - A Conceptual Overview
The entire molecular docking process follows a logical sequence of preparation, simulation, and analysis. Each stage is critical for the integrity of the final results. The workflow is designed to ensure that the inputs (ligand and protein structures) are chemically correct and that the simulation parameters are appropriate for the biological question being asked.
Caption: High-level workflow for molecular docking studies.
Part B: Protocol - Ligand Preparation
Objective: To obtain a chemically accurate, low-energy 3D conformation of this compound.
Causality: Docking software requires a 3D structure of the ligand as input. Starting from a 2D drawing or a simple SMILES string is common. The initial 3D structure must be energy-minimized to ensure it represents a stable, low-energy conformation, which is more likely to be biologically relevant.
Methodology:
-
Obtain 2D Structure or Identifier:
-
Generate 3D Coordinates:
-
Use a program like OpenBabel or the online tools within PubChem to convert the 2D representation into a 3D structure (.sdf or .mol2 file).
-
-
Energy Minimization & File Conversion (Using MGLTools):
-
Rationale: This step refines the 3D structure to a local energy minimum, correcting any unrealistic bond lengths or angles.
-
Launch AutoDockTools (ADT).
-
Navigate to Ligand -> Input -> Open and select your 3D ligand file.
-
ADT will automatically detect the root, set the torsions, and assign Gasteiger charges.
-
Navigate to Ligand -> Output -> Save as PDBQT. This format is required for AutoDock Vina and contains coordinate information, charge, and atom type definitions.[12]
-
Part C: Protocol - Target Protein Selection & Preparation
Objective: To prepare the 3D structure of the target protein (e.g., CDK2) for docking by cleaning the structure file and defining atom types.
Causality: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential components like water molecules, co-factors, or other ligands.[13][14][15] These must be removed to avoid interference. The protein also lacks hydrogen atoms, which are crucial for calculating interactions like hydrogen bonds. Therefore, they must be added, and charges must be assigned.
Methodology (Using PDB ID: 1FIN as an example for CDK2):
-
Download Protein Structure:
-
Protein Preparation (Using AutoDockTools):
-
Launch ADT.
-
Go to File -> Read Molecule and open the downloaded PDB file (e.g., 1FIN.pdb).
-
Clean the Protein:
-
The structure may contain a co-crystallized ligand and water molecules. Remove them by selecting and deleting (Edit -> Delete). For 1FIN, remove the ligand ATP and any HOH molecules.
-
Rationale: Water molecules can occupy the binding site and sterically hinder the docking of your ligand. The native ligand is removed to make the binding site available.
-
-
Add Hydrogens:
-
Navigate to Edit -> Hydrogens -> Add.
-
Select Polar Only and click OK.
-
Rationale: Polar hydrogens (those on heteroatoms like Oxygen and Nitrogen) are critical for forming hydrogen bonds, a key component of protein-ligand interactions.
-
-
Compute Charges:
-
Navigate to Edit -> Charges -> Compute Gasteiger.
-
Rationale: Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions.
-
-
Save as PDBQT:
-
Part D: Protocol - Molecular Docking Simulation with AutoDock Vina
Objective: To define the search space on the protein and run the docking algorithm to predict binding poses.
Causality: The docking algorithm needs to know where to search for potential binding sites. This is defined by a "grid box". A smaller, focused grid box around a known active site is computationally faster and often more accurate than a "blind docking" approach where the entire protein surface is searched.
Methodology:
-
Grid Box Generation (Using AutoDockTools):
-
With the prepared protein (.pdbqt) loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust its position and size to encompass the known active site of the protein. For CDK2, this is the ATP-binding pocket.
-
Insight: Use the co-crystallized ligand from the original PDB file as a guide to center your grid box. Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the ADT panel.
-
-
Create Vina Configuration File:
-
AutoDock Vina is run from the command line and requires a configuration text file (conf.txt) that specifies the input files and search parameters.[18][19]
-
Create a text file with the following content, replacing the file names and coordinates with your own:
-
Rationale:
-
receptor & ligand: Specifies the input molecules.
-
center_ & size_: Defines the search space you determined in the previous step.[20]
-
out & log: Specifies the output files for the docked poses and the text log with binding scores.
-
exhaustiveness: Controls the computational effort of the search. Higher values increase the chances of finding the best pose but take longer. A value of 8 is a reasonable default.[20]
-
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your prepared files (.pdbqt), the configuration file (conf.txt), and the Vina executable.
-
Execute the command: ./vina --config conf.txt
-
The simulation will run, and the output files will be generated upon completion.
-
Part E: Analysis & Interpretation of Results
Objective: To evaluate the docking output to determine the binding affinity and visualize the key interactions.
Causality: The docking simulation produces multiple possible binding poses, each with a corresponding binding affinity score. The top-ranked pose (most negative score) is the most probable binding mode. Visual inspection is crucial to ensure the pose is chemically sensible and to understand the molecular basis of the interaction.[7][21][22]
Methodology:
-
Analyze the Log File:
-
Open the output_log.txt file. It will contain a table listing the binding affinity (in kcal/mol) for the top poses (typically 9).
-
The pose with the lowest binding affinity is considered the best prediction.
-
-
Visualize the Docking Poses:
-
Use a molecular visualization tool like PyMOL or UCSF Chimera.
-
Open the prepared protein PDBQT file (1FIN.pdbqt).
-
Open the Vina output file (output_poses.pdbqt). This will load all the predicted binding poses of your ligand.
-
Focus on the top-ranked pose. Analyze its position in the active site and identify key interactions.
-
Key Interactions to Look For:
-
Hydrogen Bonds: Identify polar contacts between the ligand and protein residues.
-
Hydrophobic Interactions: Look for nonpolar parts of the ligand interacting with hydrophobic residues (e.g., Ala, Val, Leu, Ile, Phe).
-
Pi-Stacking: Interactions between aromatic rings.
-
-
Caption: Hypothetical interactions between the ligand and CDK2 residues.
Part F: Data Presentation & Protocol Validation
Objective: To present the quantitative results clearly and validate the reliability of the docking protocol.
Data Presentation: Summarize the docking results for the top poses in a clear, tabular format.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -8.5 | LEU83, LYS33 | GLU81, ASP86, ILE10 |
| 2 | -8.2 | LYS33 | LEU83, PHE80 |
| 3 | -7.9 | LEU83 | ILE10, VAL18 |
Protocol Validation (Self-Validating System): A critical step to ensure your docking protocol is trustworthy is to perform a redocking experiment.[23][24]
Causality: If the docking protocol can accurately reproduce the experimentally determined binding pose of a known ligand, it provides confidence that the protocol is valid for that specific protein target and can be reliably used to predict the pose of new, unknown ligands.
Methodology:
-
Obtain the crystal structure of your target protein complexed with a native ligand (for 1FIN, this is ATP, but a better example would be a structure with a known inhibitor, e.g., PDB ID 2C6O with Staurosporine).
-
Extract the native ligand from the PDB file and save it separately.
-
Prepare the protein as described in Part C (removing the ligand and water).
-
Prepare the extracted native ligand as described in Part B.
-
Dock the prepared native ligand back into the prepared protein using the exact same grid box parameters and docking settings.
-
Analyze the Result:
-
Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.[7][23][25][26]
-
References
- 1. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. PubChem - Wikipedia [en.wikipedia.org]
- 10. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 11. PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 14. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. youtube.com [youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. m.youtube.com [m.youtube.com]
- 19. scribd.com [scribd.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. youtube.com [youtube.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Column Chromatography Purification of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate via column chromatography. We will move beyond standard protocols to address the specific chemical nature of this molecule, offering troubleshooting advice and explaining the scientific principles behind each step.
Part 1: Understanding the Molecule & Initial Method Development
This section addresses the foundational questions that arise before the purification process begins. A proper understanding of the target molecule is critical for developing a successful separation strategy.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
Answer: The structure of this compound presents a unique combination of features that dictate its behavior on a standard silica gel stationary phase.
-
Polar Heterocyclic Rings: The molecule contains both a pyrrole and a thiazole ring. The nitrogen and sulfur heteroatoms, particularly the nitrogen in the thiazole ring, possess lone pairs of electrons that can engage in strong hydrogen bonding with the acidic silanol groups (Si-O-H) on the surface of silica gel.[1] This strong interaction is a primary cause of common purification issues like peak tailing.[1][2]
-
Moderate Polarity: The ethyl ester group, combined with the two heterocyclic rings, renders the molecule moderately polar. This means it will require a mobile phase with a significant polar component to ensure elution from the column.
-
Potential Acid Sensitivity: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds.[1] While this specific molecule is not reported as exceptionally labile, it is a possibility to consider if recovery is poor.
Q2: How do I select the optimal stationary and mobile phases for my purification?
Answer: The selection process should be systematic and always begin with Thin-Layer Chromatography (TLC) analysis.
Stationary Phase Selection: For most applications, Silica Gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, if you suspect your compound is degrading on the column, consider using a less acidic stationary phase like neutral alumina .[3][4] Another strategy is to "deactivate" the silica gel by pre-treating it with a basic modifier like triethylamine.[3][5]
Mobile Phase Development using TLC: The goal of TLC is to find a solvent system that provides a target retention factor (Rf) of ~0.3-0.4 for your desired compound.[3] This Rf value typically ensures good separation and a reasonable elution time on the column.
Experimental Protocol: TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Prepare a separate solution of your starting material if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.
-
Analyze and Iterate: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the desired Rf is achieved.
Table 1: Recommended TLC Solvent Systems for Method Development
| Polarity | Solvent System | Ratio (v/v) | Typical Application |
|---|---|---|---|
| Low to Medium | Hexane : Ethyl Acetate | 9:1 → 1:1 | A good starting point for many organic compounds.[6] |
| Medium to High | Dichloromethane (DCM) : Ethyl Acetate | 9:1 → 1:1 | For moderately polar compounds. |
| High | Dichloromethane (DCM) : Methanol (MeOH) | 99:1 → 9:1 | Necessary for highly polar compounds that do not move in less polar systems.[1] |
| Basic Modifier | Add to any of the above systems | + 0.5-1% Triethylamine (TEA) | Crucial for basic heterocycles to prevent peak tailing.[1] |
Part 2: The Column Chromatography Workflow
The following diagram and protocol outline the comprehensive workflow for purifying your compound after a suitable solvent system has been identified via TLC.
Caption: Workflow for Column Chromatography Purification.
Experimental Protocol: Column Chromatography
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column (Wet Method):
-
Fill the column one-third full with your starting, least polar eluent.
-
In a separate beaker, create a slurry of silica gel in the same eluent.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, settling the silica bed. Add more eluent as needed, ensuring the silica bed never runs dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Carefully add this powder to the top of the packed column. Add a final thin layer of sand to protect the surface.[7]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.[8]
-
Collect the eluting solvent in a series of numbered test tubes or flasks.
-
If a gradient elution is needed (increasing solvent polarity), do so gradually to ensure good separation.[3]
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified this compound.
-
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to the most common problems encountered during the purification of heterocyclic compounds.
Q3: My compound is streaking and tailing down the column, leading to broad peaks and poor separation. What's wrong?
Answer: This is the most common issue for nitrogen-containing heterocycles and is almost always caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface.[1][5]
-
Primary Solution: Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (TEA) into your eluent (both for the column and the preceding TLC analysis) will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[1]
-
Alternative: If TEA is incompatible with your molecule, consider using a different stationary phase like neutral alumina.
Q4: My compound won't move from the baseline on the TLC plate (Rf = 0), even in 100% Ethyl Acetate. How can I purify it?
Answer: This indicates your solvent system is not polar enough to elute the compound.[1] You need to switch to a more aggressive, polar mobile phase.
-
Solution: Begin testing solvent systems based on Dichloromethane (DCM) and Methanol (MeOH) . Start with a low percentage of methanol (e.g., 1% MeOH in DCM) and gradually increase it.[1] Be cautious, as using more than 10% methanol in your eluent can risk dissolving some of the silica gel.[1]
Q5: I'm getting very low recovery of my product after the column. Where did it go?
Answer: There are two likely culprits: irreversible adsorption or on-column decomposition.
-
Irreversible Adsorption: The interaction with the silica may be so strong that your compound does not elute at all.[1] This can sometimes be overcome by flushing the column with a very high polarity solvent (e.g., 10-20% MeOH in DCM) at the end of your run.
-
Compound Decomposition: The acidic silica may be degrading your product.[3] To test for this, run a "2D TLC." Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it has decomposed, you will see new spots off the diagonal. If decomposition is confirmed, switch to a neutral stationary phase like alumina.[3]
Table 2: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
|---|---|---|
| Peak Tailing/Streaking | Strong interaction with acidic silica.[1][5] | Add 0.5-1% Triethylamine (TEA) to the eluent. |
| Compound at Baseline (Rf=0) | Mobile phase is not polar enough.[3] | Switch to a more polar system, e.g., DCM/Methanol.[1] |
| Poor Separation | Incorrect solvent polarity or overloaded column. | Re-optimize eluent for Rf ≈ 0.3. Ensure sample load is <5% of silica mass. |
| Low or No Recovery | Irreversible adsorption or decomposition.[3] | Flush column with highly polar solvent. Check for stability with 2D TLC; switch to neutral alumina if needed. |
Caption: Troubleshooting Decision Tree for Common Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Substituted Thiazoles
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 2-substituted thiazoles. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions, mirroring the real-world challenges encountered in the lab. Our focus is on providing not just solutions, but a deep mechanistic understanding of why side reactions occur and how to prevent them, ensuring the integrity and success of your experimental work.
The Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thioamide or thiourea, remains a cornerstone for constructing this valuable heterocyclic motif.[1][2] However, its apparent simplicity can be deceptive. Competing reaction pathways can lead to frustrating outcomes, from low yields to complex purification challenges. This guide will help you diagnose and resolve these common issues.
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: My reaction with an N-substituted thiourea gave me a product mixture with an unexpected isomer. How do I control the regioselectivity?
Question: I reacted 1-bromo-3,3-dimethyl-2-butanone with N-methylthiourea expecting to get the 2-(methylamino)thiazole derivative. However, my NMR shows a mixture of two products. What is the other product, and how can I favor my desired compound?
Potential Cause & Mechanism: This is a classic regioselectivity issue in the Hantzsch synthesis when using N-monosubstituted thioureas. The thioamide can exist in tautomeric forms, and the initial nucleophilic attack on the α-haloketone can occur via either the sulfur or a nitrogen atom. While the attack from sulfur is generally favored and leads to the expected 2-amino-substituted thiazole, reaction conditions can significantly influence the outcome.
Under neutral or basic conditions, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, a significant portion of the reaction can proceed through a different pathway to form the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[3] The acid protonates the thiourea, altering the nucleophilicity of the nitrogen atoms and opening up the pathway to the undesired isomer.
Visualizing the Competing Pathways:
Caption: Competing pathways in N-substituted thiourea reactions.
Troubleshooting & Validation Protocol:
-
TLC Analysis: The two isomers will likely have different polarities and should be separable by TLC. Run the crude reaction mixture against your starting materials. The presence of two distinct product spots is a strong indicator of isomer formation.
-
NMR Spectroscopy: The isomers can be distinguished by characteristic differences in their ¹H NMR signals, particularly for the proton at the 5-position of the thiazole ring.[3]
-
Reaction Condition Test: Set up two small-scale parallel reactions.
-
Reaction A (Neutral): Run the reaction in ethanol or methanol without any added acid.
-
Reaction B (Acidic): Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to the solvent.
-
Monitor both by TLC. You should observe a significant increase in the side product in Reaction B, confirming the diagnosis.
-
Preventative Measures & Optimization:
| Parameter | Recommendation | Rationale |
| pH / Acidity | Avoid acidic conditions. If necessary, add a non-nucleophilic base (e.g., NaHCO₃, DIPEA) to scavenge any acid formed (like HBr). | Prevents the protonation of thiourea that leads to the formation of the 3-substituted 2-imino isomer.[3] |
| Solvent | Use polar protic solvents like ethanol or methanol. | These solvents facilitate the desired S-alkylation pathway and are standard for Hantzsch synthesis.[4] |
| Temperature | Start at room temperature and gently heat if necessary. | Lowering the temperature can sometimes improve selectivity by favoring the kinetically preferred pathway.[5] |
Problem 2: My reaction is messy, the yield is very low, and I'm getting a lot of baseline material on my TLC. What's happening?
Question: I'm trying to synthesize a 2-aminothiazole from thiourea and chloroacetaldehyde. The reaction turns dark quickly, and the final workup gives a low yield of an impure, tar-like substance.
Potential Cause & Mechanism: This issue often points to the instability of the starting materials, particularly the α-haloketone. Simple α-halocarbonyls like chloroacetaldehyde are highly reactive and prone to self-condensation or polymerization, especially under basic conditions or upon heating.[6] The α-haloketone is bifunctional, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), which makes it susceptible to reacting with itself or other nucleophiles in the mixture in non-productive ways.[7]
Visualizing the Degradation Pathway:
Caption: Degradation pathway of unstable α-haloketones.
Troubleshooting & Validation Protocol:
-
Check Starting Material Purity: Before starting, check the purity of your α-haloketone by NMR. If it's old or has been stored improperly, it may have already started to degrade. Some protocols avoid using pure chloroacetaldehyde for this reason, opting for more stable precursors like its diethyl acetal.[6]
-
Control Reaction: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor closely by TLC. If the reaction is cleaner but slower, starting material instability is the likely culprit.
-
Order of Addition: The order in which you mix reagents can matter. Try adding the α-haloketone slowly to the solution of the thioamide. This keeps the instantaneous concentration of the unstable ketone low, favoring the bimolecular reaction with the abundant thioamide over self-condensation.
Preventative Measures & Optimization:
-
Use Fresh or Purified Reagents: Use freshly opened or distilled α-haloketones.
-
Use a Stable Precursor: For very reactive aldehydes, consider using a protected form like an acetal, which can be hydrolyzed in situ under controlled acidic conditions.[6]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[5]
-
Solvent-Free Conditions: For some substrates, solvent-free grinding or heating can lead to faster reactions and higher yields, minimizing the time the reactants spend in solution where they can decompose.[8][9]
Problem 3: I isolated my desired thiazole, but I have a persistent, more polar impurity that seems to be related to my product. Could it be over-alkylation?
Question: After synthesizing my 2,4-dimethylthiazole, I see an impurity in the LC-MS with a mass corresponding to my product + an ethyl group. I used bromoacetone and thioacetamide in ethanol. What is this byproduct?
Potential Cause & Mechanism: The nitrogen atom at position 3 of the thiazole ring is nucleophilic and can react with a second molecule of the electrophilic α-haloketone starting material.[10] This N-alkylation reaction forms a thiazolium salt .[1] These salts are often highly polar and may not be easily removed by standard silica gel chromatography. This side reaction is more prevalent if the α-haloketone is used in excess or if the reaction is run for an extended period at high temperatures.
Visualizing the Over-alkylation Side Reaction:
Caption: Mechanism of thiazolium salt byproduct formation.
Troubleshooting & Validation Protocol:
-
Mass Spectrometry: As you've done, LC-MS is the best tool. The mass of the byproduct should correspond to [M+R]+ where M is the mass of your product and R is the alkyl group from the α-haloketone minus the halogen.
-
Solubility Test: Thiazolium salts are often water-soluble. Try washing a sample of your crude product with water. If the impurity is preferentially extracted into the aqueous layer (as confirmed by TLC or LC-MS of the organic layer), it is likely the salt.
-
Stoichiometry Control: Run a test reaction where you use a slight excess (e.g., 1.05 equivalents) of the thioamide relative to the α-haloketone. This ensures the electrophile is consumed quickly, minimizing its opportunity to react with the product.
Preventative Measures & Optimization:
-
Control Stoichiometry: Use the thioamide component as the limiting reagent or use a 1:1 ratio. Avoid using an excess of the α-haloketone.
-
Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it as soon as the limiting reagent (ideally the α-haloketone) is consumed.
-
Purification: If the salt does form, it can sometimes be removed by recrystallization or by washing the crude product (dissolved in an organic solvent like ethyl acetate) with water.
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of solvent? A: The solvent is very important. Polar protic solvents like ethanol are most common because they effectively solvate the intermediates and are generally good for the SN2 and condensation steps.[4] However, for some reactions, "green" solvents like water or PEG-400, or even solvent-free conditions, have been shown to improve yields and reaction times.[11][12][13] The optimal solvent should be determined experimentally for your specific substrates.
Q2: Is a catalyst always required for the Hantzsch synthesis? A: Not always. The classic Hantzsch synthesis often proceeds without an explicit catalyst, simply by heating the reactants in a suitable solvent.[9] However, various catalysts can be used to accelerate the reaction or enable it under milder conditions. These can range from simple acids or bases to heterogeneous catalysts like silica-supported tungstosilicic acid, which can offer benefits like easier workup and catalyst recycling.[11]
Q3: Are there any modern alternatives to the Hantzsch synthesis that avoid using unstable α-haloketones? A: Yes, the limitations of the Hantzsch synthesis have driven the development of many alternative methods.[14][15] For example:
-
Iridium-catalyzed ylide insertion: This modern method uses sulfoxonium ylides as stable precursors to avoid the direct use of α-haloketones.[14][15]
-
Cook-Heilbron Synthesis: This approach uses α-aminonitriles and carbon disulfide to generate 5-aminothiazoles.[10][16]
-
Multi-component reactions: Some methods combine starting materials like aldehydes, amines, and elemental sulfur in a single pot to build the thiazole ring, bypassing the need for pre-functionalized reactants.[17]
Q4: My α-bromoketone starting material is a lachrymator and seems to decompose. What are the best practices for handling it? A: α-haloketones are potent electrophiles and alkylating agents, which is why they are effective in the synthesis but also hazardous.
-
Handling: Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Storage: Store them in a cool, dry, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Purity: As mentioned in Problem 2, their purity is key. Impurities from their own synthesis (e.g., α,α-dihalogenated byproducts) can introduce additional side reactions.[18] It is often best to use them as fresh as possible or purify them by recrystallization or distillation immediately before use.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 13. bepls.com [bepls.com]
- 14. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction [organic-chemistry.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
Troubleshooting guide for the cyclization of thioamides
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the cyclization of thioamides to form critical heterocyclic structures like thiazoles, thiazolines, and thiadiazoles. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to empower you to diagnose and solve challenges in your own experiments.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: My thioamide cyclization reaction is not working or the yield is very low. What are the most critical factors I should investigate first?
A1: When a cyclization reaction fails, it's essential to return to the fundamentals of the mechanism. The three most critical areas to investigate are:
-
Purity and Reactivity of Starting Materials: Ensure the thioamide is pure and the cyclizing agent (e.g., an α-haloketone for Hantzsch synthesis) is active. Impurities in starting materials can inhibit the reaction.[1]
-
Reaction Conditions (Solvent and Temperature): The solvent plays a pivotal role. Polar, and particularly strong hydrogen-bonding solvents like hexafluoroisopropanol (HFIP), can activate substrates and facilitate intramolecular steps.[2][3] Temperature must be optimized; insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the thioamide or product.[1][4]
-
Catalysis and Reaction Environment (pH): Many cyclizations require specific pH conditions. For instance, acid-catalyzed reactions are common for forming 1,3,4-thiadiazoles, while base-catalyzed conditions can favor 1,2,4-triazoles from thiosemicarbazide precursors.[5] The absence of a necessary acid or base catalyst can halt the reaction entirely.
Q2: What is the most common and reliable method for synthesizing a thiazole from a thioamide?
A2: The Hantzsch thiazole synthesis is arguably the most dependable and widely used method.[6][7] It involves the condensation of a thioamide with an α-haloketone.[8][9] The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and a final dehydration step to form the aromatic thiazole ring.[8] Its reliability stems from its straightforward mechanism and the commercial availability of a wide range of starting materials.
Q3: How do I know if my product is the desired heterocycle or an unwanted side product?
A3: A combination of analytical techniques is crucial for product verification.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. The chemical shifts of the protons and carbons on the heterocyclic ring are characteristic.[10][11]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired condensation and dehydration (if applicable) have occurred. High-resolution MS (HRMS) can confirm the elemental composition.[12]
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction's progress by observing the disappearance of the thioamide C=S stretching frequency.[12]
Troubleshooting Guide: Low Yield & Reaction Failure
This section addresses specific issues that lead to poor outcomes in thioamide cyclization reactions.
Issue 1: Reaction Stalls, Low Conversion of Starting Material
Q: I'm running a Hantzsch thiazole synthesis. After 24 hours, TLC and NMR analysis show mostly unreacted thioamide and α-haloketone. What's going on?
A: This indicates a problem with reaction initiation or rate. The primary culprits are often solvent choice and temperature.
Causality & Solution: The initial step, the nucleophilic attack of the thioamide's sulfur on the α-haloketone, can be slow. The choice of solvent is critical for facilitating this SN2-type reaction.
-
Solvent Optimization: While common solvents like ethanol or acetonitrile are used, their performance can be substrate-dependent. Halogenated solvents like dichloromethane can sometimes provide moderate yields.[13] However, for challenging substrates, highly polar and strongly hydrogen-bonding solvents like Hexafluoroisopropanol (HFIP) have been shown to dramatically increase reaction rates and yields by activating the electrophile.[2][3][13]
-
Temperature Control: Many of these reactions require heating to reflux to proceed at a reasonable rate.[8] If you are running the reaction at room temperature, a lack of conversion is common. Gradually increase the temperature and monitor the reaction by TLC. Be aware that excessive heat can promote side reactions.[4]
Data Presentation: The Impact of Solvent on Thiazoline Synthesis Yield
The following table, adapted from data on the reaction of phenyl thiourea with ethyl 4-bromocrotonate, illustrates the profound effect of solvent choice.
| Entry | Solvent | Yield (%) | Reaction Time (h) |
| 1 | Hexafluoroisopropanol (HFIP) | 90 | Not Specified |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 74 | Not Specified |
| 3 | Dichloromethane (DCM) | ~50 | Not Specified |
| 4 | Chloroform | ~50 | Not Specified |
| Source: Adapted from data presented in Sharma, A. et al. (2017).[13] |
Issue 2: Intermediate Forms but Fails to Convert to Final Product
Q: My mass spec analysis shows a peak corresponding to the cyclized, non-dehydrated intermediate (e.g., a hydroxy-thiazoline), but I'm not getting the final aromatic thiazole. How do I promote the final dehydration step?
A: The final dehydration step is often the thermodynamic driving force for the reaction but can be kinetically slow. It typically requires an effective dehydrating agent or conditions that favor elimination.
Causality & Solution: The hydroxyl group of the intermediate needs to be protonated to become a good leaving group (water). The subsequent elimination forms the stable aromatic ring.
-
Use of Dehydrating Agents: For reactions that are not self-catalyzing, the addition of a strong dehydrating agent is necessary.
-
Acids: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective but harsh; they should be used cautiously with sensitive functional groups.[1]
-
Phosphorus Oxychloride (POCl₃): A powerful reagent for converting the hydroxyl group into a better leaving group.[1]
-
Titanium Tetrachloride (TiCl₄): Can be used for the cyclodehydration of β-hydroxythioamides to form thiazoles.[8]
-
Experimental Workflow: Promoting Dehydration
The following diagram outlines a logical workflow for troubleshooting a stalled dehydration step.
Caption: Troubleshooting workflow for failed dehydration.
Troubleshooting Guide: Side Product Formation
Issue 3: Formation of Amide or Oxazole Byproducts
Q: My final product is contaminated with a significant amount of the corresponding oxygen-containing analog (amide instead of thioamide, or oxazole instead of thiazole). How can I prevent this desulfurization?
A: Desulfurization is a common side reaction, particularly under oxidative conditions or in the presence of water at high temperatures. The thioamide functional group is more resistant to hydrolysis than an amide, but it is not completely inert.[14]
Causality & Solution: The sulfur atom can be oxidized and replaced by oxygen, or the thioamide can be hydrolyzed back to the amide, which can then cyclize to form an oxazole.
-
Control the Atmosphere: If your reaction does not explicitly require an oxidant, run it under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Some modern methods, however, utilize photocatalytic oxidative cyclization, where oxygen is a required reagent.[4][15] In such cases, precise control over the reaction time is key to prevent over-oxidation.
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry. The presence of water can lead to hydrolysis, especially if the reaction is run at high temperatures or for extended periods.
-
Avoid Unnecessary Oxidants: Some older or specialized procedures might use reagents that are themselves oxidizing. For example, the oxidative cyclization of thiosemicarbazones can sometimes lead to 1,3,4-oxadiazoles through desulfurization.[16] If thiazole formation is the goal, ensure your reagents are non-oxidizing.
Reaction Pathway Diagram: Desired Cyclization vs. Desulfurization
This diagram illustrates the competition between the desired thiazole synthesis and the hydrolytic side reaction.
Caption: Competing pathways in thiazole synthesis.
Issue 4: Epimerization of Chiral Centers
Q: I am using a chiral thioamide, but my final product has a low enantiomeric excess (ee). Why is this happening and how can I stop it?
A: The proton alpha (α) to the thioamide carbonyl is acidic and can be deprotonated, especially under basic or even neutral conditions at elevated temperatures, leading to racemization or epimerization.
Causality & Solution: This side reaction is a known issue in peptide synthesis involving thioamides.[17] The enhanced nucleophilicity of the thioamide can also exacerbate cyclization-based side reactions that lead to epimerization.[17]
-
Reversible Protection: A highly effective strategy is to protect the thioamide as a thioimidate by alkylating the sulfur atom. This removes the nucleophilicity of the sulfur and increases the pKa of the α-proton, preventing deprotonation.[17][18] The thioimidate can be readily deprotected at the end of the synthesis to regenerate the thioamide.
-
Reaction Condition Control: If protection is not feasible, carefully control the reaction conditions.
-
Avoid Strong Bases: Use non-nucleophilic or sterically hindered bases if a base is required.
-
Lower Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary.
-
Appendix
Protocol 1: General Experimental Procedure for Hantzsch Thiazole Synthesis
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thioamide (1.0 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., ethanol, HFIP, or acetonitrile, ~0.1-0.5 M concentration).
-
Reagent Addition: Add the α-haloketone (1.0-1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over 24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization.[3]
Protocol 2: Product Purification and Characterization
-
Column Chromatography: Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity will depend on the specific product.
-
Fraction Collection: Load the crude product onto the column and elute, collecting fractions. Monitor the fractions by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Obtain the ¹H NMR, ¹³C NMR, and HRMS data to confirm the structure and purity of the final compound.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. kuey.net [kuey.net]
- 7. scite.ai [scite.ai]
- 8. archives.ijper.org [archives.ijper.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07966C [pubs.rsc.org]
- 13. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the large-scale synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful and scalable synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges when scaling up, particularly concerning yield, purity, and process control. This guide is built on established chemical principles and field experience to help you navigate these challenges effectively. The primary synthetic route discussed is a modified Hantzsch thiazole synthesis, a robust and widely adopted method for constructing the thiazole core.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic strategy for this compound?
A1: The most dependable approach for large-scale production is a two-step sequence. First, the synthesis of an N-substituted thiourea intermediate, specifically 1-(1H-pyrrol-1-yl)thiourea. Second, the cyclocondensation of this intermediate with ethyl bromopyruvate via the Hantzsch thiazole synthesis.[3][4] This method is preferred for its high convergence and the general availability of the starting materials.
Q2: What are the critical process parameters that must be controlled during the Hantzsch cyclization step?
A2: Success in the Hantzsch reaction hinges on the precise control of several parameters:
-
Temperature: The initial reaction of the thiourea with ethyl bromopyruvate is often exothermic. The addition should be controlled to maintain a specific temperature range (e.g., 0-10 °C) to prevent the formation of side products.[5]
-
Stoichiometry: A slight excess of the thiourea intermediate can be used to ensure complete consumption of the valuable ethyl bromopyruvate, but a large excess can complicate purification.
-
Solvent: Anhydrous polar aprotic solvents like ethanol or isopropanol are typically used. They provide good solubility for the reactants and are suitable for the subsequent reflux (dehydration) step.[6]
-
Order of Addition: It is critical to add the ethyl bromopyruvate (an electrophile) to the solution containing the thiourea (a nucleophile) gradually. This minimizes the self-condensation of the bromopyruvate.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The main hazards are associated with the reagents:
-
Ethyl Bromopyruvate: This is a potent lachrymator and alkylating agent. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: The use of flammable solvents like ethanol requires adherence to standard fire safety protocols, including proper grounding of equipment and avoiding ignition sources.
-
Exothermic Reaction: The potential for an exothermic reaction during the alkylation step necessitates careful monitoring and a pre-prepared cooling bath for temperature control, especially on a large scale.
Q4: Can you explain the underlying mechanism of the key reaction?
A4: The core of the synthesis is the Hantzsch thiazole cyclization. The mechanism proceeds in three main stages:
-
Nucleophilic Attack: The sulfur atom of the 1-(1H-pyrrol-1-yl)thiourea acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate and displacing the bromide ion.
-
Cyclization: An intramolecular cyclization occurs where one of the nitrogen atoms of the thiourea intermediate attacks the ketone carbonyl. This forms a five-membered ring intermediate, a hydroxythiazoline.
-
Dehydration: Under heating (reflux), this intermediate undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.[2]
Visualized Reaction Pathway
The overall synthetic workflow is summarized below.
References
- 1. synarchive.com [synarchive.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
Stability issues of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate under acidic conditions
Welcome to the technical support resource for Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot stability challenges encountered when working with this molecule, particularly under acidic conditions. Our goal is to provide a framework of understanding, from first principles to practical application, to ensure the integrity of your experiments and products.
Section 1: Frequently Asked Questions - First Principles of Stability
This section addresses the fundamental chemical properties of this compound that govern its behavior in acidic environments.
Q1: What are the primary points of instability for this molecule in an acidic medium?
There are two primary sites on the molecule susceptible to acid-catalyzed degradation:
-
The Ethyl Ester Group: The C-4 ethyl carboxylate is a classic ester linkage, which is prone to acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and ethanol.[1][2][3] This is typically a reversible reaction, driven to completion by an excess of water.[3]
-
The Pyrrole Ring: The 1H-pyrrol-1-yl moiety is an electron-rich aromatic system. In the presence of strong acids, the pyrrole ring can be protonated, which can initiate polymerization or other degradation reactions.[4][5] Studies have shown that strong acids can catalyze the polymerization of pyrrole, leading to the formation of complex mixtures and observable color changes.[5]
Q2: Can you explain the mechanism of acid-catalyzed ester hydrolysis?
The mechanism involves several equilibrium steps.[2] First, the carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), which makes the carbonyl carbon significantly more electrophilic.[1][3] A weak nucleophile, typically water, then attacks this activated carbonyl carbon.[1] This is followed by a series of proton transfers, which converts the ethoxy group (-OEt) into a good leaving group (ethanol, EtOH). The ethanol molecule is then eliminated, and a final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product.[2]
Q3: Why is the pyrrole ring sensitive to acid?
The lone pair of electrons on the pyrrole nitrogen atom is delocalized into the five-membered ring to achieve aromaticity.[6][7] This makes the ring electron-rich and susceptible to electrophilic attack, including protonation. While the nitrogen lone pair is involved in the aromatic system, protonation preferentially occurs at the C-3 position in the presence of strong acid.[4] This protonation disrupts the aromaticity and creates a reactive intermediate that can attack another neutral pyrrole molecule, initiating a chain reaction that leads to polymerization.[4][8]
Q4: How does the thiazole ring behave under acidic conditions?
The thiazole ring is generally considered a stable aromatic heterocycle.[9] The nitrogen atom at position 3 is basic (pKa of the conjugate acid is ~2.5) and can be protonated.[10] However, the ring itself is relatively resistant to cleavage under typical acidic conditions used in synthesis and chromatography. Its primary role in the context of stability is its influence on the electronic properties of the overall molecule.
Section 2: Troubleshooting Guide - From Observation to Solution
This section is formatted to help you diagnose and resolve specific issues observed during your experiments.
Q1: I'm performing a reaction in an acidic solvent and my solution is turning dark brown/black. What's happening?
A significant color change to dark brown or black is a classic indicator of pyrrole polymerization.[4][5][8] This occurs when the acidic conditions are too harsh, causing the pyrrole ring to protonate and subsequently polymerize into a complex, often insoluble, mixture.
-
Immediate Action: Quench the reaction immediately by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Troubleshooting:
-
Reduce Acidity: If possible, use a weaker acid or a smaller catalytic amount.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.
-
Protecting Groups: For multi-step syntheses, consider if a different synthetic route that avoids strong acids is feasible.
-
Inert Atmosphere: While the primary issue is acid catalysis, atmospheric oxygen can sometimes contribute to the formation of colored oxidation byproducts.[8] Working under an inert atmosphere (N₂ or Ar) is a good general practice.
-
Q2: My HPLC analysis shows a new, more polar peak appearing over time. What is it likely to be?
A new peak with a shorter retention time (more polar) on a standard reverse-phase HPLC column (like a C18) is very likely the carboxylic acid degradation product, 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid. This is the result of the hydrolysis of the ethyl ester.
-
Confirmation:
-
LC-MS Analysis: The most definitive method. The mass of the new peak should correspond to the carboxylic acid (M-Et+H).
-
Spiking Study: If you have a standard of the carboxylic acid, spike a small amount into your sample. The peak area of the new peak should increase proportionally.
-
-
Solution:
-
pH Control: Ensure the pH of your sample and mobile phase is controlled. If working with acidic mobile phases, ensure they are buffered and that samples are not left on the autosampler for extended periods.
-
Storage: Store stock solutions and samples at low temperatures (-20°C or -80°C) and in aprotic solvents (e.g., anhydrous Acetonitrile, DMSO) to minimize hydrolysis. Avoid aqueous or alcoholic stock solutions for long-term storage.
-
Q3: My reaction yield is consistently low, and I see multiple unidentified spots on my TLC plate. What should I investigate?
Low yields accompanied by multiple spots suggest that multiple degradation pathways are occurring. This is likely a combination of ester hydrolysis and pyrrole decomposition.
-
Logical Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: A Paal-Knorr/Clauson-Kaas Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a molecule of significant interest due to its potential applications in medicinal chemistry, presents a compelling case study in synthetic strategy. This guide provides an in-depth comparative analysis of the most viable synthetic route to this target compound, focusing on the Paal-Knorr and Clauson-Kaas reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of different catalytic systems and reaction conditions.
Introduction: The Significance of the Pyrrole-Thiazole Scaffold
The fusion of pyrrole and thiazole rings in a single molecular entity creates a scaffold with a rich chemical space and diverse potential for biological activity. Thiazole rings are a common feature in many FDA-approved drugs, valued for their metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The pyrrole moiety, another privileged heterocycle in medicinal chemistry, offers a unique electronic profile and opportunities for further functionalization. The target molecule, this compound, thus represents a promising building block for the development of new therapeutic agents.
Retrosynthetic Analysis: Identifying a Promising Synthetic Pathway
A retrosynthetic analysis of this compound suggests two primary disconnection strategies.
Route A: Hantzsch Thiazole Synthesis Approach
This approach involves the disconnection of the thiazole ring, a classic strategy known as the Hantzsch thiazole synthesis. This would require the reaction of a 2-(1H-pyrrol-1-yl)thioamide with an α-halocarbonyl compound, specifically ethyl bromopyruvate. However, a significant challenge with this route is the accessibility of the 2-(1H-pyrrol-1-yl)thioamide precursor. A thorough review of the literature reveals a lack of straightforward and high-yielding synthetic methods for this specific thioamide, making this route less practical for routine synthesis.
Route B: Paal-Knorr/Clauson-Kaas Pyrrole Synthesis Approach
A more promising strategy involves the disconnection of the pyrrole ring. This approach utilizes the well-established Paal-Knorr or Clauson-Kaas pyrrole synthesis, which forms a pyrrole ring from a primary amine and a 1,4-dicarbonyl compound or its equivalent. In this case, the readily available Ethyl 2-aminothiazole-4-carboxylate would serve as the primary amine. The 1,4-dicarbonyl functionality can be introduced using reagents like 2,5-hexanedione or, more conveniently, its synthetic equivalent, 2,5-dimethoxytetrahydrofuran. This latter reagent is particularly advantageous as it is stable and easy to handle.
Given the ready availability of the starting materials and the well-documented reliability of the Paal-Knorr and Clauson-Kaas reactions, this guide will focus on a comparative analysis of different methodologies within this synthetic framework.
Synthetic Pathway: The Paal-Knorr/Clauson-Kaas Route
The general transformation for the synthesis of this compound via the Paal-Knorr/Clauson-Kaas reaction is depicted below:
Caption: General scheme for the Paal-Knorr/Clauson-Kaas synthesis.
The reaction proceeds by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde in situ. The primary amine of the thiazole then condenses with the two carbonyl groups of succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.
Comparative Analysis of Reaction Conditions
The efficiency of the Paal-Knorr/Clauson-Kaas reaction can be significantly influenced by the choice of catalyst and the method of heating. Below is a comparative analysis of several approaches.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Conventional Heating | Acetic Acid | Acetic Acid | Reflux | Several hours | Moderate | Simple setup, readily available reagents. | Long reaction times, potential for side reactions. |
| Microwave-Assisted | Iodine (catalytic) | Solvent-free | 120-150 | 5-15 min | High | Rapid reaction times, high yields, green chemistry. | Requires specialized microwave reactor.[1] |
| Lewis Acid Catalysis | FeCl₃ | Water | Room Temp. - 60 | 1-2 hours | Good to Excellent | Mild conditions, often good yields. | Catalyst may need to be removed post-reaction. |
| Heterogeneous Catalysis | Nano-sulfated TiO₂ | Solvent-free | 80 | 30-60 min | High | Catalyst is reusable, environmentally friendly.[2] | Catalyst preparation may be required. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis using Iodine Catalyst[1]
This protocol offers a rapid and efficient route to the target compound.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
2,5-Dimethoxytetrahydrofuran
-
Iodine (catalytic amount)
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add a catalytic amount of iodine (approximately 5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure this compound.
Protocol 2: Lewis Acid Catalysis in Water
This method provides a milder and more environmentally friendly alternative to traditional acidic conditions.
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate
-
2,5-Dimethoxytetrahydrofuran
-
Iron(III) chloride (FeCl₃)
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) and water.
-
Add Iron(III) chloride (10 mol%) to the suspension and stir at room temperature.
-
Add 2,5-Dimethoxytetrahydrofuran (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Paal-Knorr/Clauson-Kaas Reaction
The underlying mechanism of this pyrrole synthesis is a well-established cascade of reactions.
References
A Comparative Guide to the Structural Validation of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical juncture in the journey of discovery. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation, alongside essential spectroscopic techniques. While a definitive crystal structure for Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate is not publicly available, this guide will leverage the closely related and structurally characterized ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate as a case study to illustrate the principles and comparative strengths of each analytical method.
The synthesis of novel heterocyclic compounds like this compound, which incorporates both pyrrole and thiazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds. The precise arrangement of atoms and functional groups within these molecules dictates their physicochemical properties and their interactions with biological targets. Therefore, rigorous structural validation is not merely a confirmatory step but a fundamental necessity for advancing research and development.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and high-resolution three-dimensional structural information for small molecules.[1][2] By analyzing the diffraction pattern of X-rays passed through a crystalline sample, researchers can determine bond lengths, bond angles, and the overall conformation of the molecule with exceptional precision.[3]
The Crystallography Workflow: A Step-by-Step Rationale
The journey from a synthesized compound to a refined crystal structure involves a meticulous multi-step process.[4]
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Case Study: Structural Insights from a Thiazole Carboxylate Analog
In a study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, single-crystal X-ray diffraction (SC-XRD) was successfully employed to elucidate its structure.[5] This provides a valuable template for what can be expected from a crystallographic analysis of the target molecule.
| Crystallographic Parameter | Value for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate[5] | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.342(3), 8.418(2), 18.239(5) | The dimensions of the unit cell. |
| β (°) | 102.75(3) | The angle of the unit cell. |
| R-factor | 0.053 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Table 1. Selected crystallographic data for a representative thiazole carboxylate derivative.
The refined structure would reveal precise bond lengths and angles, confirming the connectivity of the pyrrole and thiazole rings, as well as the conformation of the ethyl carboxylate group.
Complementary Spectroscopic Techniques: Building a Complete Picture
While X-ray crystallography provides an unparalleled static image of a molecule in the solid state, spectroscopic methods offer crucial information about its structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.[6] For this compound, a combination of ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
-
Ethyl Group: A characteristic quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
-
Thiazole Ring: A singlet for the proton at the C5 position.
-
Pyrrole Ring: Distinct signals for the protons at the α and β positions.
Expected ¹³C NMR Spectral Features:
-
Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the thiazole and pyrrole rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound.
A Comparative Analysis: Choosing the Right Tool for the Task
The choice of analytical technique depends on the specific information required.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1][2] | Unambiguous and high-resolution structural determination.[7] | Requires a suitable single crystal, which can be challenging to grow.[1] Provides a static picture in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and information about molecular dynamics in solution.[6] | Non-destructive and provides data on the molecule in its solution state.[8] | Can be complex to interpret for large molecules and may not provide absolute stereochemistry without specialized techniques.[6] |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and requires only a small amount of sample. | Provides limited information on the three-dimensional structure and connectivity. |
graph G { layout=neato; node [shape=ellipse, style=filled]; edge [color="#34A853"];Xray [label="X-ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,-1!"]; MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#FFFFFF", pos="2,-1!"]; Structure [label="Molecular Structure", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; Xray -> Structure [label="3D Conformation\n(Solid State)"]; NMR -> Structure [label="Connectivity\n(Solution State)"]; MS -> Structure [label="Molecular Formula"];
}
Figure 2. The complementary roles of analytical techniques in structural elucidation.
Experimental Protocols
Synthesis of this compound (Hypothetical)
A plausible synthetic route could involve the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.[3]
-
Step 1: Synthesis of 1-(pyrrol-1-yl)thiourea. Pyrrole is reacted with a suitable thiocarbonylating agent.
-
Step 2: Condensation with Ethyl Bromopyruvate. The synthesized thiourea is then reacted with ethyl bromopyruvate in a suitable solvent, such as ethanol, often in the presence of a mild base.
-
Step 3: Workup and Purification. The reaction mixture is worked up, and the crude product is purified by column chromatography or recrystallization to yield the target compound.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: A supersaturated solution of the purified compound is prepared in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane). Slow evaporation of the solvent or vapor diffusion is employed to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final, validated crystal structure.[3]
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integrations are analyzed to assign the signals to the respective nuclei in the molecule.
High-Resolution Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass spectrum is recorded.
-
Data Analysis: The accurate mass of the molecular ion is determined and used to calculate the elemental composition, which is then compared to the theoretical composition.
Conclusion
The structural validation of a novel compound such as this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure in the solid state, NMR spectroscopy and mass spectrometry provide essential and complementary data regarding the molecule's connectivity and composition in solution. A comprehensive and rigorous approach, integrating data from all these techniques, is paramount for ensuring the scientific integrity of the reported structure and for paving the way for further research and development in the field of medicinal chemistry.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]
- 6. news-medical.net [news-medical.net]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Analysis of the Biological Activity of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate and Structurally Related Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds has emerged as a powerful strategy for the discovery of novel therapeutic agents. The pyrrole and thiazole ring systems, both privileged structures in numerous biologically active compounds, have been extensively explored for their diverse pharmacological properties. This guide provides a comprehensive comparison of the biological activity of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a representative pyrrole-thiazole hybrid, with its structurally similar compounds. We will delve into their anticancer and antimicrobial potential, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these activities. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Introduction to the Pyrrole-Thiazole Scaffold
The combination of a pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, and a thiazole, a five-membered ring with both sulfur and nitrogen atoms, creates a unique molecular framework with a distinct electronic distribution and three-dimensional architecture. This hybrid scaffold has garnered significant interest due to the wide array of biological activities exhibited by its constituent parts. Pyrrole derivatives are known for their anticancer, antibacterial, and anti-inflammatory properties.[1][2] Similarly, the thiazole moiety is a cornerstone in many clinically approved drugs, demonstrating antimicrobial, anticancer, and antiviral efficacy.[3][4] The amalgamation of these two rings in this compound presents a promising starting point for the development of novel therapeutic agents.
Comparative Biological Activity
The biological potential of this compound and its analogs is predominantly centered around two key areas: anticancer and antimicrobial activities. The following sections will compare the performance of these compounds, drawing upon available experimental data to highlight critical structure-activity relationships.
Anticancer Activity: A Tale of Two Rings
Numerous studies have demonstrated the potent cytotoxic effects of pyrrole-thiazole derivatives against various cancer cell lines.[1][3][5] The anticancer activity is often attributed to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[1][5]
Structure-Activity Relationship (SAR) Insights:
The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrrole and thiazole rings, as well as modifications to the ethyl carboxylate group.
-
Substitution on the Pyrrole Ring: The presence of electron-withdrawing or electron-donating groups on the pyrrole ring can significantly influence the compound's electronic properties and, consequently, its interaction with biological targets.
-
Substitution on the Thiazole Ring: Modifications at the C4 and C5 positions of the thiazole ring have been shown to modulate anticancer potency. For instance, the ethyl carboxylate group at the C4 position is a key feature, and its replacement with other functional groups can lead to a decrease or alteration in activity.
-
The Ester Moiety: The ethyl ester group itself can be a site for modification. Hydrolysis to the corresponding carboxylic acid or conversion to amides can impact the compound's solubility, cell permeability, and ultimately its biological activity.
The following diagram illustrates the key structural components of the pyrrole-thiazole scaffold and their influence on anticancer activity.
Comparative Cytotoxicity Data:
The table below summarizes the in vitro cytotoxic activity (IC50 values in µM) of this compound and selected analogs against various cancer cell lines.
| Compound | R1 (Pyrrole) | R2 (Thiazole-C5) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| This compound | H | H | 15.2 | 21.5 | 18.9 | Fictional Data |
| Analog 1 | 2-NO2 | H | 8.5 | 12.1 | 9.8 | Fictional Data |
| Analog 2 | H | CH3 | 25.6 | 30.1 | 28.4 | Fictional Data |
| Analog 3 | H | COOH | 12.8 | 18.3 | 15.6 | Fictional Data |
*Note: The data presented in this table is a representative synthesis based on trends observed in the cited literature for similar compound classes, as direct comparative data for the specific parent compound was not available. It serves to illustrate the principles of structure-activity relationships.
Antimicrobial Activity: A Broad Spectrum of Action
The pyrrole-thiazole scaffold has also demonstrated significant promise as a source of novel antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][6][7] The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) Insights:
Similar to the anticancer activity, the antimicrobial potency of these compounds is dictated by their structural features.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both rings, plays a crucial role in its ability to penetrate microbial cell membranes.[4]
-
Specific Substituents: The introduction of specific functional groups, such as halogens or nitro groups, on the aromatic rings can enhance antimicrobial activity.
-
The Thiazole Core: The thiazole ring itself is a key pharmacophore, and its interaction with microbial enzymes or other targets is critical for the observed biological effect.
The following workflow outlines the general process for evaluating the antimicrobial activity of these compounds.
Comparative Antimicrobial Data:
The table below presents the Minimum Inhibitory Concentration (MIC in µg/mL) of this compound and its analogs against representative microbial strains.
| Compound | R1 (Pyrrole) | R2 (Thiazole-C5) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| This compound | H | H | 32 | 64 | 128 | Fictional Data |
| Analog 4 | 4-Cl | H | 8 | 16 | 32 | Fictional Data |
| Analog 5 | H | Br | 16 | 32 | 64 | Fictional Data |
| Analog 6 | H | CONH2 | >128 | >128 | >128 | Fictional Data |
*Note: As with the anticancer data, this table provides a representative synthesis based on trends observed in the cited literature for similar compound classes to illustrate SAR principles.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the compound dilution. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The biological activity of this class of compounds is intricately linked to the nature and position of substituents on both the pyrrole and thiazole rings, as well as modifications to the ethyl carboxylate moiety. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective analogs. Future research should focus on a systematic exploration of the chemical space around this scaffold, including the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation. Mechanistic studies to elucidate the specific molecular targets and pathways involved in their anticancer and antimicrobial activities will be crucial for advancing these promising compounds towards clinical development.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationships of Pyrrole-Thiazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological potency of pyrrole-thiazole derivatives. We will dissect the key structural modifications that medicinal chemists employ to modulate the anticancer, antimicrobial, and kinase inhibitory activities of this versatile scaffold, supported by comparative experimental data and detailed protocols.
The Pyrrole-Thiazole Hybrid: A Privileged Scaffold in Drug Discovery
The fusion of pyrrole and thiazole rings into a single molecular entity creates a "hybrid" scaffold that has garnered significant interest in medicinal chemistry. Both parent heterocyles are considered "privileged structures," appearing frequently in FDA-approved drugs and natural products. Pyrrole rings are core components of powerful drugs like Lipitor, while the thiazole moiety is essential to the activity of agents like the anticancer drug Dasatinib and various antibiotics.[1][2][3]
The rationale for creating these hybrids is compelling:
-
Synergistic Activity: Combining two bioactive pharmacophores can lead to compounds with enhanced potency or novel mechanisms of action.
-
Expanded Target Scope: The hybrid structure can interact with biological targets in ways that neither individual component can, opening doors to new therapeutic applications.
-
Modulated Physicochemical Properties: The combination allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for drug development.
This guide will explore how systematic modifications to this core scaffold influence biological outcomes, providing a framework for the rational design of next-generation therapeutic agents.
The Core Scaffold: Points of Molecular Manipulation
The fundamental pyrrole-thiazole framework offers several key positions where chemists can introduce substituents to alter the molecule's size, shape, and electronic properties. Understanding these modification points is crucial to interpreting SAR data.
Caption: Core pyrrole-thiazole scaffold highlighting key positions for substitution.
Comparative Analysis of Structure-Activity Relationships
The biological activity of pyrrole-thiazole derivatives is exquisitely sensitive to the nature and position of their substituents. Below, we compare how these modifications drive potency across different therapeutic areas.
SAR for Anticancer Activity
Pyrrole-thiazole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases crucial for cancer cell growth and survival, such as PI3K, mTOR, and VEGFR-2.[1][4][5][6]
Key SAR Insights:
-
Aryl Substituents: The presence of substituted phenyl rings is a recurrent theme for potent anticancer activity. Electron-withdrawing groups (e.g., halogens like -Cl, -Br) or methoxy (-OCH₃) groups on this ring often enhance cytotoxicity. For example, a derivative with a 3-methoxy-4-hydroxybenzylidene moiety was found to be the most active in one series against MCF-7 breast cancer cells.[6]
-
Kinase Inhibition: For compounds targeting kinases, specific substitutions are required to fit into the ATP-binding pocket. For PI3K/mTOR dual inhibitors, certain substitutions on a phenyl ring attached to the thiazole were critical, leading to potent activity with IC₅₀ values in the nanomolar range.[5][7] Compound 3b from one such study, featuring a specific substitution pattern, showed the highest activity against PI3Kα (IC₅₀ = 0.086 µM) and mTOR (IC₅₀ = 0.221 µM).[7]
-
The Linker Matters: The bridge connecting the two rings can drastically alter activity. Hydrazone-bridged thiazole-pyrrole derivatives have demonstrated potent antimicrobial and anticancer effects, suggesting the linker's role in establishing the correct conformation for target binding.[8]
Comparative Data: Anticancer Potency (IC₅₀)
| Compound ID | Core Structure | R¹ (on Pyrrole) | R² (on Thiazole/attached Aryl) | Target Cell Line | IC₅₀ (µM) | Reference |
| 6b | Pyrazolo[3,4-d]thiazole | Trisubstituted | Varies | MCF-7 | 15.57 (µg/mL) | [4] |
| 8c | Thiazolyl-halogenated pyrrole | Dichloro | Phenyl | E. faecalis (VRE) | ≤0.125 (µg/mL) | [9] |
| 4c | Benzylidene-hydrazinyl-thiazole | H | 3-Methoxy, 4-Hydroxy on Phenyl | MCF-7 | 2.57 | [6] |
| 3b | Thiazole derivative | Varies | 4-Fluorophenylamino | PI3Kα (enzyme) | 0.086 | [7] |
| 3e | Thiazole derivative | Varies | 4-(Trifluoromethyl)phenylamino | mTOR (enzyme) | 0.441 | [7] |
digraph "SAR_Anticancer" { graph [splines=true, overlap=false, size="7.6,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Main Scaffold Scaffold [label="Pyrrole-Thiazole\nCore", fillcolor="#F1F3F4", shape=ellipse];
// Modifications node [fillcolor="#FFFFFF", fontcolor="#202124"]; Mod1 [label="Substitution on\nPhenyl Ring", pencolor="#EA4335"]; Mod2 [label="Halogenation of\nPyrrole Ring", pencolor="#34A853"]; Mod3 [label="Linker Group\n(e.g., Hydrazone)", pencolor="#4285F4"];
// Activities node [fillcolor="#E8F0FE", fontcolor="#202124", shape= Mdiamond]; Activity1 [label="Increased Cytotoxicity\n(e.g., MCF-7, HepG2)"]; Activity2 [label="Enhanced Kinase Inhibition\n(e.g., PI3K, VEGFR-2)"]; Activity3 [label="Improved Target Binding"];
// Relationships edge [color="#5F6368"]; Scaffold -> Mod1; Scaffold -> Mod2; Scaffold -> Mod3;
Mod1 -> Activity1 [label="e.g., -OCH₃, -Cl"]; Mod1 -> Activity2 [label="Fits hydrophobic pocket"]; Mod2 -> Activity1 [label="Increases lipophilicity"]; Mod3 -> Activity3 [label="Corrects conformation"]; }
Caption: SAR summary for anticancer activity of pyrrole-thiazole derivatives.
SAR for Antimicrobial Activity
The pyrrole-thiazole scaffold is also a fertile ground for discovering novel antibacterial and antifungal agents.[2][10][11] The strategy often involves targeting essential microbial enzymes or disrupting cell wall integrity.
Key SAR Insights:
-
Halogenation is Key: In a series of thiazolyl-halogenated pyrroles, the presence of dichloro-substituents on the pyrrole ring was critical for potent activity against drug-resistant bacteria, including vancomycin-resistant Enterococcus faecalis (VRE).[9] This suggests that halogenation significantly enhances the compound's ability to penetrate bacterial cells or interact with its target.
-
Substituents on Attached Phenyl Groups: For a series of pyrrole-thiazole derivatives, a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for potent antifungal activity against C. albicans.[12][13] In contrast, another compound in the same series with a 4-chlorophenyl group showed the best activity against E. coli and S. aureus.[13] This demonstrates how subtle changes can shift the activity spectrum from antifungal to antibacterial.
-
Hybridization Strategy: The very act of creating a hybrid molecule by combining pyrrole and thiazole moieties via a thiosemicarbazone linker is a successful strategy for generating compounds with broad-spectrum antimicrobial activity.[10][11]
Comparative Data: Antimicrobial Potency (MIC)
| Compound ID | Core Structure | Key Substituents | Target Organism | MIC (µg/mL) | Reference |
| 8c | Thiazolyl-halogenated pyrrole | Dichloro-pyrrole, Phenyl | E. faecalis (VRE) | ≤0.125 | [9] |
| 3c | Pyrrole-thiazole | 4-hydroxyphenyl | C. albicans | Highly Active | [13] |
| 3d | Pyrrole-thiazole | 4-chlorophenyl | E. coli / S. aureus | Equipotent to Ciprofloxacin | [13] |
| Compound 4 | Pyrazolo[5,1-b]thiazole | Thiadiazole moiety | Aspergillus fumigatus | Excellent Activity | [14] |
| Compound 6 | Pyrazolo[5,1-b]thiazole | Oxadiazole moiety | Aspergillus fumigatus | Excellent Activity | [14] |
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust. Here, we provide representative, self-validating protocols based on common practices in the field.
Representative Synthesis: Hantzsch-Type Thiazole Formation
This protocol describes a common method for synthesizing a pyrrole-thiazole hybrid, starting from a pyrrole-based thiosemicarbazone. The causality is clear: the thiosemicarbazone provides the N-C-S backbone, which cyclizes with a bifunctional reagent like phenacyl bromide to form the thiazole ring.
Experimental Workflow: Synthesis
Caption: Workflow for a representative synthesis of pyrrole-thiazole derivatives.
Step-by-Step Protocol:
-
Preparation: To a solution of the appropriate 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazone (1.0 eq) in absolute ethanol (20 mL), add phenacyl bromide (1.0 eq).
-
Reaction: Heat the mixture to reflux for 6-8 hours. The ethanol serves as a polar solvent to facilitate the nucleophilic attack and subsequent cyclization.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any remaining salts or soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrrole-thiazole derivative.[10][11]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[14]
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines. Its trustworthiness comes from its direct measurement of metabolic activity, which is a proxy for cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HepG2) into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole-thiazole derivatives (typically in a serial dilution) for 48 hours. A control group treated only with the vehicle (e.g., DMSO) is essential for data normalization.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. The rationale is that only viable cells with active mitochondrial reductases can convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth—is then determined by plotting cell viability against the compound concentration.[14]
Conclusion and Future Directions
The structure-activity relationships of pyrrole-thiazole derivatives are a rich field of study, demonstrating clear and often predictable patterns. For anticancer agents, strategic placement of substituted aryl groups is paramount for kinase inhibition and cytotoxicity. For antimicrobial applications, halogenation and specific hydroxyl substitutions can dramatically enhance potency and shift the activity spectrum.
The future of this scaffold lies in more complex designs, including:
-
Target-Specific Design: Moving beyond broad cytotoxicity screening to designing derivatives for specific, validated biological targets.
-
Advanced Hybridization: Fusing the pyrrole-thiazole core with other pharmacophores to create multi-target ligands.
-
Computational Modeling: Employing molecular docking and pharmacokinetic prediction tools to rationally design next-generation compounds with improved efficacy and drug-like properties.[15]
This guide provides a foundational understanding of the SAR principles that govern this versatile scaffold, offering a valuable resource for researchers aiming to develop novel and effective therapeutic agents.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Structural Hybrids of Pyrrole and Thiazole Moieties: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Thiadiazole-Pyrrole and Thiadiazole-Thiophene Hybrid Compounds: Molecular Modeling as Anticancer Agents | springerprofessional.de [springerprofessional.de]
A Comparative Evaluation of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: A Novel Heterocyclic Compound in Preclinical Drug Discovery
In the landscape of medicinal chemistry, the fusion of pyrrole and thiazole rings represents a promising frontier for the development of novel therapeutic agents. These heterocyclic moieties are prevalent in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide introduces Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a novel compound featuring this privileged scaffold, and provides a comparative framework for its in vitro and in vivo evaluation against established and emerging derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven perspective on its potential within contemporary therapeutic contexts.
The Chemical Rationale: Merging Pyrrole and Thiazole Moieties
The thiazole ring is a cornerstone of many pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[5] Its derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7][8] Similarly, the pyrrole nucleus is a key component of many natural and synthetic compounds with diverse biological activities, including antibacterial and anticancer effects.[9][10] The strategic combination of these two heterocycles in this compound is hypothesized to yield a synergistic effect on its biological activity, potentially offering a unique mechanism of action or an improved therapeutic index compared to single-moiety compounds.
Comparative Landscape: Positioning Against Key Alternatives
To contextualize the potential of this compound, we propose a comparative evaluation against a panel of compounds selected for their established biological activities in key therapeutic areas.
| Compound/Alternative | Core Structure | Primary Biological Activity | Reference |
| This compound | Pyrrole-Thiazole | Hypothesized: Anticancer, Antimicrobial, Anti-inflammatory | N/A |
| Compound 4c (Thiazolyl-hydrazone derivative) | Thiazole-Hydrazone | Anticancer (HCT-116) | [11] |
| Compound 51am (Thiazole carboxamide derivative) | Thiazole-Carboxamide | Anticancer (c-Met inhibitor) | [5] |
| Thiazole Compound 2 | Thiazole Derivative | Antimicrobial (MRSA) | [12] |
| Pyrazolyl-thiazole derivative 7b | Pyrazole-Thiazole | Antimicrobial (E. coli, S. aureus) | [1] |
| Compound 5h (Pyrazole-Thiazole derivative) | Pyrazole-Thiazole | Anti-inflammatory (COX-1 inhibitor) | [13] |
| Indomethacin | Indole derivative | Anti-inflammatory (COX inhibitor) | [14] |
| Cisplatin | Platinum-based | Anticancer | [11] |
| Vancomycin | Glycopeptide | Antimicrobial | [12] |
Part I: In Vitro Evaluation Protocols
A tiered in vitro screening approach is essential to efficiently characterize the biological activity profile of this compound.
Anticancer Activity Screening
The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines to determine cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and HCT-116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[15]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, and comparator compounds (e.g., Compound 4c , Compound 51am , and Cisplatin) are dissolved in DMSO and diluted to various concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 (concentration inhibiting 50% of cell growth) is determined from dose-response curves.[15]
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Compound 4c | - | - | 3.80 ± 0.80[11] |
| Compound 51am | - | Data Dependent | - |
| Cisplatin | - | 41 ± 0.63[11] | 5.18 ± 0.94[11] |
Antimicrobial Susceptibility Testing
The antimicrobial properties will be evaluated against a panel of clinically relevant bacterial and fungal strains.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured to the mid-logarithmic phase and diluted to a final concentration of 5 × 10⁵ CFU/mL in appropriate broth media.[16][17]
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][16]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Thiazole Compound 2 | 1.40[12] | - | - |
| Pyrazolyl-thiazole 7b | Data Dependent | Data Dependent | Data Dependent |
| Vancomycin | ~1-2[12] | - | - |
Anti-inflammatory Activity Assessment
In vitro anti-inflammatory activity will be assessed by measuring the inhibition of cyclooxygenase (COX) enzymes.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is performed using a colorimetric COX inhibitor screening kit according to the manufacturer's instructions. The test compound and comparators (e.g., Compound 5h , Indomethacin) are pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Detection: The peroxidase activity of COX is measured by monitoring the absorbance of the oxidized TMPD at 590 nm.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.[13]
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Compound 5h | 38.76[13] | Data Dependent | Data Dependent |
| Indomethacin | 35.72[13] | Data Dependent | 0.52[13] |
Part II: In Vivo Evaluation Protocols
Promising candidates from in vitro studies should be advanced to in vivo models to assess efficacy and safety.
Xenograft Model for Anticancer Efficacy
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. wjpmr.com [wjpmr.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Efficacy of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate in Colorectal Cancer Models
Abstract
The pursuit of novel small molecules with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This guide provides a comprehensive framework for benchmarking the preclinical efficacy of a novel pyrrole-thiazole derivative, Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate (hereafter designated as EPTC), against established standard-of-care chemotherapeutics for colorectal cancer (CRC). Drawing upon established methodologies, we present a structured comparison, detailing both the rationale and execution of essential in vitro and in vivo assays. This document is intended for researchers, drug development professionals, and scientists engaged in the evaluation of new chemical entities for cancer therapy.
Introduction: The Need for Novel CRC Therapeutics
Colorectal cancer is a leading cause of cancer-related mortality worldwide.[1] Standard chemotherapy regimens, such as FOLFOX (a combination of 5-Fluorouracil, Leucovorin, and Oxaliplatin), form the backbone of treatment for advanced CRC.[2][3] While effective, these treatments are often associated with significant side effects and the eventual development of drug resistance.[4] This clinical challenge underscores the urgent need for novel therapeutic agents with distinct mechanisms of action and more favorable safety profiles.
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, including the anticancer agent Dasatinib.[5] Thiazole derivatives have been shown to target a wide array of biological pathways implicated in cancer progression.[5][6] Similarly, the pyrrole moiety is present in several kinase inhibitors.[7] The novel compound EPTC, which hybridizes these two key pharmacophores, presents a compelling candidate for investigation as an anticancer agent. This guide outlines a systematic approach to objectively evaluate its preclinical potency and efficacy in direct comparison to 5-Fluorouracil (5-FU) and Oxaliplatin, two pillars of current CRC therapy.[8][9]
Plausible Mechanism of Action: Targeting Oncogenic Signaling
Based on extensive research into related pyrrole and thiazole derivatives, a plausible mechanism of action for EPTC is the inhibition of critical protein kinases involved in tumor cell proliferation, angiogenesis, and survival.[7][10] Specifically, scaffolds of this nature have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][11] These receptors are key components of signaling pathways that are frequently dysregulated in colorectal cancer.
Inhibition of EGFR and VEGFR signaling can disrupt downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to decreased cell proliferation and the induction of apoptosis. The diagram below illustrates this hypothesized mechanism.
Caption: Hypothesized mechanism of EPTC targeting EGFR/VEGFR signaling pathways.
Selection of Standard Drugs for Comparison
For a meaningful benchmark, EPTC must be compared against clinically relevant and widely used therapeutic agents for colorectal cancer.
-
5-Fluorouracil (5-FU): A pyrimidine analog (antimetabolite) that inhibits thymidylate synthase, disrupting DNA synthesis. It is a cornerstone of CRC treatment.[9]
-
Oxaliplatin: A platinum-based alkylating agent that forms DNA adducts, inhibiting DNA replication and transcription, leading to cell death. It is a key component of the FOLFOX regimen.[3][4]
These drugs represent two different, well-established mechanisms of cytotoxic action, providing a robust baseline against which the performance of EPTC can be assessed.
Benchmarking Methodology: A Phased Approach
A rigorous evaluation pipeline is essential for generating reliable and reproducible data. The process begins with broad in vitro screening for cytotoxic activity and progresses to more complex in vivo models that better recapitulate the tumor environment.
Caption: Standard preclinical workflow for benchmarking a novel anticancer compound.
In Vitro Efficacy: Cell Viability Assessment
The initial step is to determine the concentration-dependent cytotoxic effect of EPTC on a relevant human colorectal cancer cell line, such as HCT-116 or COLO-205.[12][13] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[14][15]
Experimental Protocol: MTT Cell Viability Assay [16]
-
Cell Seeding: Culture HCT-116 cells in appropriate media. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of EPTC, 5-FU, and Oxaliplatin in culture medium. The final concentrations should span a wide range to ensure a full dose-response curve (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. This duration is critical as it allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Efficacy: Colorectal Cancer Xenograft Model
Promising results from in vitro assays justify progression to in vivo models. A cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and essential tool for evaluating anti-tumor efficacy.[18][19]
Experimental Protocol: HCT-116 Subcutaneous Xenograft Model
-
Animal Model Selection: Use immunodeficient mice, such as NOD/SCID or Athymic Nude (nu/nu) mice, which can accept human tumor grafts without rejection.[12][20] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 2-5 million HCT-116 cells suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²). Once tumors reach the target size, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: EPTC (at one or more dose levels)
-
Group 3: Standard of Care (e.g., a combination of 5-FU and Oxaliplatin)
-
-
Treatment Administration: Administer treatments according to a pre-defined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The choice of dose and schedule for EPTC would be informed by prior maximum tolerated dose (MTD) studies.
-
Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³). At the endpoint, humanely euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Comparative Efficacy Analysis (Illustrative Data)
The following tables present illustrative data to demonstrate how the results from these benchmarking studies would be summarized for a clear comparison.
Table 1: In Vitro Cytotoxicity against HCT-116 Colorectal Cancer Cells
| Compound | Assay Type | IC₅₀ (µM) after 72h |
| EPTC (Test) | MTT Assay | 1.5 ± 0.3 |
| 5-Fluorouracil | MTT Assay | 5.2 ± 0.9 |
| Oxaliplatin | MTT Assay | 0.8 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1650 ± 210 | - | +2.5% |
| EPTC (Test) | Daily | 580 ± 150 | 65% | -3.0% |
| 5-FU + Oxaliplatin | Weekly Cycle | 495 ± 130 | 70% | -8.5% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Discussion and Future Directions
The illustrative data suggest that EPTC demonstrates potent cytotoxic activity in vitro, with an IC₅₀ value that is superior to the antimetabolite 5-FU but less potent than the platinum agent Oxaliplatin. In the in vivo xenograft model, EPTC achieved significant tumor growth inhibition (65%), comparable to that of the standard-of-care combination (70%).
A critical observation from this hypothetical dataset is the improved tolerability profile of EPTC, indicated by a milder effect on body weight compared to the combination chemotherapy group. This suggests a potentially wider therapeutic window, which is a highly desirable attribute for a novel anticancer agent.
These initial benchmarking results are promising and warrant further investigation. Next steps should include:
-
Mechanism of Action Confirmation: Performing kinase inhibition assays and Western blotting to confirm the hypothesized targeting of EGFR, VEGFR, and their downstream pathways.
-
Broader Screening: Testing EPTC against a larger panel of colorectal cancer cell lines, including those with different mutation profiles (e.g., KRAS mutant vs. wild-type).
-
Advanced In Vivo Models: Evaluating efficacy in more clinically relevant models, such as orthotopic xenografts (where tumor cells are implanted in the colon) or patient-derived xenograft (PDX) models, which better preserve the heterogeneity of the original human tumor.[20]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of EPTC to optimize dosing and scheduling.
By systematically benchmarking against established standards, researchers can build a robust data package to support the continued development of promising new chemical entities like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. allseniors.org [allseniors.org]
- 4. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.ca [cancer.ca]
- 9. moffitt.org [moffitt.org]
- 10. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 20. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
Executive Summary
In the landscape of modern drug discovery, the early and accurate characterization of a compound's selectivity is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel heterocyclic compound, Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate (herein referred to as 'Compound-T'). The thiazole and pyrrole moieties present in Compound-T are common scaffolds in a multitude of biologically active agents, including kinase inhibitors, highlighting the critical need for a thorough selectivity assessment.[1][2][3]
This document outlines a multi-tiered experimental strategy, beginning with broad panel screening and progressing to detailed cellular and tissue-level analyses. We present objective comparisons with established kinase inhibitors possessing structural similarities, providing the necessary context for data interpretation. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with a high degree of scientific rigor.
Introduction: The Imperative of Selectivity Profiling
Cross-reactivity is the phenomenon where a compound binds to one or more unintended biological targets.[4] While sometimes beneficial (polypharmacology), unintended cross-reactivity is a major liability in drug development.[4][5] For compounds like Compound-T, which contains a thiazole ring system—a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects—a proactive and robust cross-reactivity assessment is not just recommended, but essential.[1][2][6][7]
The primary goal of this guide is to establish a systematic approach to:
-
Identify potential off-targets of Compound-T through broad, high-throughput screening.
-
Quantify the binding affinity and inhibitory potency against identified off-targets.
-
Assess the functional consequences of off-target engagement in a cellular context.
-
Compare the selectivity profile of Compound-T against relevant, structurally-related benchmark compounds.
The thiazole scaffold is a core component of numerous FDA-approved drugs, often targeting enzymes like kinases.[2][6] Therefore, our investigation will have a primary focus on the human kinome, a large family of structurally related enzymes that are common off-targets for small molecule inhibitors.[8][9][10]
Strategic Selection of Comparators and Targets
To provide meaningful context to the cross-reactivity data of Compound-T, a comparative analysis against well-characterized compounds is necessary. Given the pyrrolothiazole-like core, we propose a "scaffold hopping" analysis by selecting benchmark compounds that share structural motifs and target classes.[11][12]
Table 1: Proposed Benchmark Compounds for Comparative Analysis
| Compound Name | Core Scaffold | Primary Target Class | Rationale for Inclusion |
| Dasatinib | Aminothiazole | Multi-kinase (BCR-ABL, SRC family) | An established multi-kinase inhibitor with a thiazole ring, providing a benchmark for broad cross-reactivity. |
| Tofacitinib | Pyrrolopyrimidine | Janus Kinase (JAK) family | A selective JAK inhibitor with a pyrrole-like ring system, useful for comparing selectivity within a specific kinase family.[11][12] |
| Sorafenib | Bi-aryl urea | Multi-kinase (VEGFR, PDGFR, RAF) | A multi-kinase inhibitor known to target VEGFR-2, a target often associated with thiazole derivatives.[7] |
Our screening strategy will employ a tiered approach, starting wide and progressively focusing on the most relevant interactions.
Experimental Design & Workflow
The proposed workflow is designed to efficiently screen for and characterize off-target interactions. It begins with a broad biochemical screen, followed by dose-response validation and confirmation in cell-based systems.
Figure 1: Tiered workflow for cross-reactivity profiling.
Detailed Experimental Protocols
Tier 1: Broad Kinase Selectivity Screening
Objective: To identify potential kinase off-targets for Compound-T and comparators using a high-throughput biochemical assay.
Methodology: The Promega Kinase Selectivity Profiling System, which measures remaining ATP after a kinase reaction via a bioluminescent signal, is a suitable platform.[13]
Protocol:
-
Compound Preparation: Prepare 1 mM stock solutions of Compound-T, Dasatinib, Tofacitinib, and Sorafenib in 100% DMSO. Create a 100 µM intermediate plate.
-
Assay Plate Preparation: In a 384-well plate, add kinase reaction buffer.
-
Compound Addition: Transfer compounds from the intermediate plate to the assay plate to achieve a final screening concentration of 10 µM. Include DMSO-only wells as a negative control (0% inhibition) and a known broad-spectrum inhibitor as a positive control.
-
Kinase/Substrate Addition: Add the pre-formatted kinase and substrate strips to the assay plate to initiate the reactions.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_DMSO - Luminescence_Background))
-
Tier 2: IC50 Determination and Binding Affinity
Objective: To quantify the potency of inhibition and direct binding affinity for hits identified in Tier 1.
Protocol (IC50 Determination):
-
Follow the Tier 1 protocol, but instead of a single concentration, perform a 10-point, 3-fold serial dilution for each compound, starting at a top concentration of 30 µM.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[10]
Protocol (Differential Scanning Fluorimetry - DSF): DSF is an orthogonal method that measures the thermal stabilization of a protein upon ligand binding, providing a direct measure of affinity without requiring enzyme activity.[14]
-
Reaction Mix: In a 96-well PCR plate, mix the purified kinase, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the test compound in buffer.
-
Thermal Melt: Place the plate in a quantitative PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C in 0.5°C increments.
-
Data Acquisition: Monitor the fluorescence at each temperature increment. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.
-
Analysis: The change in melting temperature (ΔTm) upon compound binding is indicative of a direct interaction. This can be used to calculate the dissociation constant (Kd).
Data Interpretation & Comparative Analysis
The goal is to build a selectivity profile for Compound-T. Hypothetical data is presented below to illustrate the comparative analysis.
Table 2: Hypothetical IC50 Data (µM) for Selected Kinases
| Kinase Target | Compound-T | Dasatinib | Tofacitinib | Sorafenib |
| VEGFR-2 | 0.05 | 0.8 | >10 | 0.09 |
| JAK3 | 2.5 | 5.2 | 0.005 | >10 |
| SRC | 8.9 | 0.001 | >10 | 7.5 |
| ABL1 | >10 | <0.001 | >10 | >10 |
| p38α (MAPK14) | 0.75 | 0.2 | 8.1 | 1.5 |
Interpretation:
-
In this hypothetical scenario, Compound-T shows high potency against VEGFR-2, comparable to the known VEGFR-2 inhibitor Sorafenib.[7]
-
It exhibits moderate off-target activity against p38α.
-
Crucially, it is significantly more selective than Dasatinib, which shows potent activity across SRC and ABL1.
-
It does not potently inhibit JAK3, unlike the highly selective Tofacitinib.
A selectivity score can be calculated to quantify these differences, often expressed as the number of kinases inhibited above a certain threshold (e.g., >50%) at a fixed concentration.
Cellular and Tissue-Level Confirmation
Biochemical assays do not always translate to cellular activity. Therefore, confirming target engagement and functional effects in a cellular environment is a critical validation step.[9][10]
Cellular Target Engagement
Methodology: A NanoBRET™ Target Engagement assay can be used to quantify compound binding to a specific kinase target in living cells. This assay measures bioluminescence resonance energy transfer between a NanoLuc®-tagged kinase and a fluorescent energy transfer tracer.
Tissue Cross-Reactivity (TCR)
Methodology: Immunohistochemistry (IHC) on a panel of normal human tissues is a regulatory requirement to identify unintended binding before first-in-human studies.[4][15][16]
Protocol Outline:
-
Tissue Panel: Utilize a comprehensive panel of frozen human tissues (typically up to 38 different tissues from three unrelated donors) as recommended by regulatory agencies.[16][17]
-
Staining: Apply Compound-T (often labeled with a tag like biotin for detection) to tissue sections at two concentrations (a low, pharmacologically relevant concentration and a high concentration).[17]
-
Evaluation: A board-certified pathologist evaluates the staining pattern (intensity and distribution) to identify any specific, unexpected binding to cell types or structures that could indicate potential off-target liabilities.[15][16]
Conclusion and Recommendations
This guide provides a robust, tiered strategy for the comprehensive cross-reactivity profiling of this compound. By initiating a broad kinase screen and systematically narrowing the focus to validate hits through orthogonal biochemical and cellular assays, researchers can build a high-confidence selectivity profile. The comparative analysis against benchmark inhibitors is essential for contextualizing the data and making informed decisions about the compound's future development.
Based on the hypothetical data, Compound-T presents as a potent and relatively selective VEGFR-2 inhibitor. The moderate p38α activity should be monitored, but its overall profile appears more selective than a broad-spectrum inhibitor like Dasatinib. The final step, a formal Tissue Cross-Reactivity study, is crucial for identifying any tissue-specific liabilities not predicted by kinase panel screening. This systematic approach minimizes the risk of late-stage failures and provides a solid foundation for advancing promising therapeutic candidates.
References
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. One moment, please... [dergi.fabad.org.tr]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. histologix.com [histologix.com]
- 16. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 17. criver.com [criver.com]
A Predictive Guide to the Spectral Signature of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: A Theoretical and Analog-Based Comparison
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a molecule integrating the biologically significant pyrrole and thiazole moieties, presents a unique spectral signature. In the absence of comprehensive published experimental data for this specific molecule, this guide provides a robust predictive analysis of its spectral characteristics. By leveraging established computational chemistry principles and drawing comparisons with experimentally verified data from structurally analogous compounds, we offer a detailed roadmap for the characterization of this promising scaffold.
This guide is structured to provide not just predicted data points, but also the scientific rationale behind them, empowering researchers to confidently interpret their own experimental findings.
Molecular Structure and Rationale for Spectral Analysis
The target molecule, this compound, combines an electron-rich pyrrole ring directly linked to the 2-position of a thiazole-4-carboxylate core. This arrangement suggests a conjugated system where the electronic properties of one ring will influence the other, creating a unique spectroscopic fingerprint. A multi-technique approach employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy is essential for unambiguous characterization.
Caption: Numbered structure of this compound.
Theoretical vs. Experimental Comparison: A Predictive Approach
¹H and ¹³C NMR Spectroscopy
Predicting NMR spectra with high accuracy is achievable through Density Functional Theory (DFT) calculations.[1][2] The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating isotropic shielding constants, which can then be converted to chemical shifts.[3] For this guide, we predict the chemical shifts based on DFT principles and support these predictions with experimental data from analogous structures.
Methodology for Theoretical Prediction:
-
Geometry Optimization: The 3D structure of the molecule would be optimized using a functional such as B3LYP with a basis set like 6-311G(d,p).
-
NMR Calculation: Using the optimized geometry, the magnetic shielding constants would be calculated via the GIAO method at a compatible level of theory, for instance, B3LYP/6-311++G(2d,p).[1]
-
Chemical Shift Referencing: The calculated shielding constants (σ) are converted to chemical shifts (δ) using a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory: δ_sample = σ_ref - σ_sample.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Analog Comparison |
| H-5 (Thiazole) | ~8.1 - 8.3 | s | - | The thiazole H-5 proton is deshielded by the ring sulfur and nitrogen, and the adjacent carboxylate group. In similar ethyl 2-substituted-thiazole-4-carboxylates, this proton typically appears as a singlet above 8.0 ppm.[4] |
| H-2', H-5' (Pyrrole) | ~7.3 - 7.5 | t | ~2.2 | These α-protons on the pyrrole ring are deshielded due to their proximity to the ring nitrogen and the direct attachment to the electron-withdrawing thiazole ring. They will appear as a triplet due to coupling with the β-protons. |
| H-3', H-4' (Pyrrole) | ~6.3 - 6.5 | t | ~2.2 | The β-protons of the pyrrole ring are more shielded than the α-protons and will also appear as a triplet. Experimental data for ethyl 1H-pyrrole-2-carboxylate shows these protons in a similar region.[5] |
| -O-CH₂- (Ethyl) | ~4.4 - 4.5 | q | ~7.1 | This methylene group is adjacent to the ester oxygen, resulting in a downfield shift. This is a highly characteristic quartet.[6] |
| -CH₃ (Ethyl) | ~1.4 - 1.5 | t | ~7.1 | The terminal methyl group of the ethyl ester is a characteristic triplet in the upfield region.[6] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Rationale & Analog Comparison |
| C=O (Ester) | ~161 - 163 | The ester carbonyl carbon is characteristically found in this downfield region.[4] |
| C-2 (Thiazole) | ~168 - 170 | This carbon is bonded to two heteroatoms (S and N) and the pyrrole ring, leading to significant deshielding. In related hydrazinyl-thiazole carboxylates, this carbon appears in a similar range.[4][7] |
| C-4 (Thiazole) | ~147 - 149 | The attachment of the carboxylate group causes a downfield shift for this carbon. |
| C-5 (Thiazole) | ~115 - 117 | This carbon, bonded to a proton, is expected to be more shielded than the other thiazole ring carbons. |
| C-2', C-5' (Pyrrole) | ~122 - 124 | The α-carbons of the pyrrole ring are deshielded by the adjacent nitrogen. |
| C-3', C-4' (Pyrrole) | ~111 - 113 | The β-carbons of the pyrrole ring are more shielded than the α-carbons. |
| -O-CH₂- (Ethyl) | ~61 - 62 | The methylene carbon attached to the ester oxygen. |
| -CH₃ (Ethyl) | ~14 - 15 | The terminal methyl carbon of the ethyl group. |
FT-IR Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying key functional groups. Theoretical calculations can predict vibrational frequencies, though it's common practice to apply a scaling factor to the computed values to better match experimental results due to effects like anharmonicity.[8]
Methodology for Theoretical Prediction:
-
Frequency Calculation: Following geometry optimization (e.g., at the B3LYP/6-311G(d,p) level), a frequency analysis is performed.
-
Scaling: The calculated harmonic frequencies are scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for systematic errors.[8]
Predicted FT-IR Vibrational Frequencies (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Analog Comparison |
| ~3100 - 3150 | Aromatic C-H stretch | Characteristic stretching for protons on the pyrrole and thiazole rings. |
| ~2980 | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the ethyl group's CH₂ and CH₃. |
| ~1710 - 1730 | C=O stretch (Ester) | This will be a strong, sharp absorption band, characteristic of a conjugated ester carbonyl. Studies on similar thiazole esters confirm this range.[9][10] |
| ~1500 - 1600 | C=C and C=N stretches | Aromatic ring stretching vibrations from both the pyrrole and thiazole rings. |
| ~1250 - 1300 | C-O stretch (Ester) | The C-O single bond stretch of the ester group is expected in this region. |
| ~1100 - 1150 | Ring vibrations | Breathing and deformation modes of the heterocyclic rings. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of the molecule. Theoretical predictions can be made using Time-Dependent DFT (TD-DFT).
Methodology for Theoretical Prediction:
-
Excitation Calculation: Using the optimized ground-state geometry, TD-DFT calculations (e.g., TD-B3LYP) are performed to predict the vertical excitation energies and oscillator strengths.
-
Solvent Effects: Incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as solvent polarity can significantly shift absorption maxima (λ_max).
Predicted UV-Vis Absorption: We predict two primary absorption bands for this compound in a polar solvent like ethanol:
-
λ_max ~280-300 nm: This band likely corresponds to π → π* transitions within the highly conjugated pyrrole-thiazole system.
-
λ_max ~230-250 nm: A higher energy π → π* transition involving the ester carbonyl group in conjugation with the thiazole ring.
The conjugation between the two aromatic rings is expected to cause a bathochromic (red) shift compared to the individual pyrrole and thiazole chromophores.[11]
Experimental Protocols and Validation
The following protocols outline the steps a researcher would take to acquire experimental data to validate the theoretical predictions presented above.
Caption: Workflow for structural elucidation of the target compound.
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.
-
Compare the resulting chemical shifts, multiplicities, and coupling constants with the predicted values in the tables above.
FT-IR Spectroscopy:
-
Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.
-
Place a small amount of the solid purified compound onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the key absorption bands and compare their positions and intensities with the predicted frequencies.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette to measure the absorbance from approximately 200 to 600 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max) and compare with the TD-DFT predictions.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the spectral characteristics of this compound. By grounding theoretical predictions in the established experimental data of analogous structures, we have constructed a reliable framework for researchers to use in the structural verification of this compound. The close agreement that is often observed between modern DFT calculations and experimental outcomes provides a high degree of confidence in these predicted values.[4][12] The ultimate validation will come from the experimental verification using the protocols outlined, a process that is fundamental to rigorous scientific discovery in drug development.
References
- 1. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking [mdpi.com]
- 2. Predicting Ti‐49 NMR Chemical Shift With New NMR‐DKH Basis Set - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An automated framework for NMR chemical shift calculations of small organic molecules | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires careful management in a laboratory setting.[1][2][3] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound safely and effectively, fostering a culture of safety and scientific integrity.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should not be a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific procedures being undertaken. Consider the quantity of the compound being handled, its physical form (solid or in solution), and the potential for aerosol generation.
Understanding the Hazard Landscape
| Potential Hazard | Rationale based on Analogous Compounds | Primary Protective Measure |
| Skin Irritation | Thiazole and pyrrole derivatives have been shown to cause skin irritation.[5][7][8][10] | Chemical-resistant gloves and a lab coat are essential to prevent direct contact. |
| Eye Irritation | Contact with eyes can lead to serious irritation.[5][7][8][10] | Safety goggles are the minimum requirement; a face shield provides an additional layer of protection against splashes.[11] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[5][7][8] | Work in a well-ventilated area, preferably a fume hood. If significant aerosolization is possible, respiratory protection should be considered. |
| Ingestion | Accidental ingestion can be harmful.[5][8] | Strict adherence to laboratory hygiene practices, including no eating or drinking in the lab, is critical. |
Your Armor in the Lab: Selecting the Right PPE
A multi-layered approach to PPE is crucial for comprehensive protection.
Hand Protection: Your First Line of Defense
-
Glove Selection: Disposable nitrile gloves are a suitable initial choice, offering protection against a range of chemicals.[12] Always inspect gloves for any signs of damage before use.
-
For Higher Risk Procedures: When handling larger quantities or for prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves. Consult the glove manufacturer's chemical resistance guide for specific recommendations.
Eye and Face Protection: Shielding Your Vision
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[11]
-
Enhanced Protection: For procedures with a risk of splashing, chemical splash goggles are highly recommended.[11]
-
Maximum Protection: When there is a significant risk of explosion, large splashes, or a highly exothermic reaction, a face shield should be worn over safety glasses or goggles.[11][12]
Body Protection: Preventing Skin Contact
-
Lab Coats: A flame-resistant lab coat should be worn at all times in the laboratory.[11] Ensure it is fully buttoned to provide maximum coverage.
-
Appropriate Attire: Wear long pants and closed-toe shoes to protect your legs and feet.[11][12]
Respiratory Protection: Guarding Your Lungs
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood.[12]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below permissible limits, or if irritation is experienced, a respirator is required.[4][12] The use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.[12]
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for correctly doffing PPE to prevent contamination.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5] If you feel unwell, call a poison center or doctor.[7]
-
Spills: Evacuate the area.[4] Wear appropriate PPE and contain the spill using an inert absorbent material.[8] Collect the material in a suitable container for disposal.[4]
Disposal Plan: Responsible Waste Management
All disposable PPE, including gloves and any contaminated materials, should be considered hazardous waste.[13] Dispose of these materials in accordance with local, state, and federal regulations.[13] Puncture containers to prevent reuse.[13]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound and other novel chemical entities is fundamental to successful research. By understanding the potential hazards and diligently applying the principles of personal protective equipment outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity and advancement of scientific discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
